2-(3-Methylphenyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFXSWPGGIAPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 2-(3-Methylphenyl)piperidine from 3-Methylpyridine
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for the preparation of 2-(3-methylphenyl)piperidine, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3-methylpyridine. The core of this synthetic strategy involves a two-step sequence: the nucleophilic addition of a Grignard reagent to an activated pyridine derivative, followed by the catalytic hydrogenation of the resulting intermediate. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, actionable protocols, and addresses critical aspects of reaction optimization and product characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Introduction and Strategic Overview
The piperidine moiety is a cornerstone in pharmaceutical sciences, recognized as one of the most prevalent heterocyclic structures in FDA-approved drugs.[1] Its saturated, six-membered ring structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity. Specifically, 2-arylpiperidines are key pharmacophores in a range of biologically active compounds. The target molecule, this compound, also known as 2-(m-tolyl)piperidine, represents a valuable building block for the synthesis of novel therapeutic agents.
The direct arylation of 3-methylpyridine at the 2-position is challenging due to the inherent electronic properties of the pyridine ring. Therefore, a multi-step approach is necessary. The strategy detailed herein is designed for efficiency and scalability, proceeding through two key transformations:
-
Step 1: Nucleophilic Addition of a Grignard Reagent. To facilitate C-C bond formation at the C2 position, the pyridine ring must be activated to enhance its electrophilicity. This is followed by the addition of a 3-methylphenyl (m-tolyl) nucleophile, generated in situ as a Grignard reagent. This reaction typically yields a 1,2-dihydropyridine intermediate.
-
Step 2: Reduction of the Intermediate. The aromaticity of the pyridine ring is disrupted in Step 1. The final step involves the complete reduction of the dihydropyridine intermediate to the desired saturated piperidine ring via catalytic hydrogenation.
This approach is advantageous due to the ready availability of starting materials and the generally high yields achievable under well-controlled conditions.[2]
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of the key carbon-carbon bond and culminating in the saturation of the heterocyclic ring.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol and Mechanistic Discussion
Stage 1: Arylation of 3-Methylpyridine via Grignard Addition
Direct nucleophilic addition of Grignard reagents to unactivated pyridines is often inefficient.[3] The electron-deficient nature of the pyridine ring is insufficient to overcome the stability of the aromatic system. Therefore, the pyridine must first be activated to form a more electrophilic pyridinium salt. This enhances the reactivity towards nucleophilic attack, particularly at the C2 and C6 positions.[4]
Mechanism: The reaction proceeds via the formation of a pyridinium salt, typically by reacting 3-methylpyridine with an activating agent like an acyl chloride or chloroformate. This activation dramatically increases the electrophilicity of the ring carbons. The subsequently added Grignard reagent, a potent "hard" nucleophile, preferentially attacks the C2 position.[3][5] This regioselectivity is driven by the formation of a stable intermediate where the negative charge can be delocalized onto the nitrogen atom. The reaction yields a 1,2-dihydropyridine derivative.[6]
Experimental Protocol: Synthesis of 2-(3-Methylphenyl)-1,2-dihydropyridine derivative
-
Grignard Reagent Preparation:
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the 3-bromotoluene solution to the magnesium. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.
-
Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7] Cool the resulting dark grey solution to 0 °C.
-
-
Pyridinium Salt Formation and Nucleophilic Addition:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-methylpyridine (1.05 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add an activating agent, such as ethyl chloroformate (1.0 eq), dropwise. Stir the mixture for 30 minutes at -78 °C to form the N-acylpyridinium salt.
-
Transfer the previously prepared Grignard reagent solution via cannula into the pyridinium salt solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2-dihydropyridine intermediate. This intermediate is often used in the next step without extensive purification due to its potential instability.[8]
-
Stage 2: Catalytic Hydrogenation to this compound
The final step is the saturation of the dihydropyridine ring to form the stable piperidine product. Catalytic hydrogenation is the most effective and widely used method for this transformation.[1][9] The choice of catalyst and reaction conditions is critical for achieving high yields and avoiding side reactions. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for the hydrogenation of substituted pyridines, especially under acidic conditions.[9][10]
Mechanism: The hydrogenation occurs on the surface of the heterogeneous catalyst. Both double bonds in the dihydropyridine ring are reduced by the addition of hydrogen atoms. The use of an acidic solvent like glacial acetic acid can protonate the nitrogen atom, which facilitates the reduction of the heterocyclic ring.[10] This process typically results in the cis-addition of hydrogen, leading to a specific stereochemical outcome if chiral centers are formed.[11][12]
Experimental Protocol: Hydrogenation of the 1,2-Dihydropyridine Intermediate
-
Reaction Setup:
-
Dissolve the crude 1,2-dihydropyridine intermediate from the previous step in a suitable solvent, such as glacial acetic acid or ethanol.[10]
-
Transfer the solution to a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Carefully add the hydrogenation catalyst, Platinum(IV) oxide (PtO₂), to the vessel (typically 5-10 mol%).
-
-
Hydrogenation:
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Begin vigorous agitation (shaking or stirring) at room temperature.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 6-24 hours.[10]
-
-
Work-up and Purification:
-
Once the hydrogen uptake ceases, carefully vent the reaction vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue by the careful addition of a strong base (e.g., 6M NaOH) at 0 °C until the pH is >12.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Data Summary and Characterization
The following table summarizes typical parameters for this synthetic sequence. Actual results may vary based on the specific scale and experimental conditions.
| Parameter | Stage 1: Grignard Addition | Stage 2: Hydrogenation |
| Key Reagents | 3-Bromotoluene, Mg, 3-Methylpyridine, Ethyl Chloroformate | 1,2-Dihydropyridine intermediate, H₂, PtO₂ |
| Solvent | Anhydrous THF / Diethyl Ether | Glacial Acetic Acid / Ethanol |
| Temperature | -78 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 50-70 bar (approx. 725-1015 psi) |
| Typical Reaction Time | 12-18 hours | 6-24 hours |
| Typical Yield | 70-85% (crude intermediate) | 85-95% (after purification) |
Characterization: The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of both the piperidine and the 3-methylphenyl groups and their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine.
Conclusion
The described two-stage synthesis provides a reliable and well-precedented pathway to this compound from 3-methylpyridine. The strategy leverages a powerful C-C bond-forming Grignard reaction on an activated pyridinium salt, followed by a robust catalytic hydrogenation to yield the final saturated heterocycle. By carefully controlling reaction conditions, particularly the exclusion of moisture in the Grignard step and the choice of catalyst in the hydrogenation step, this protocol can deliver the target compound in high yield. This guide serves as a foundational reference for researchers engaged in the synthesis of substituted piperidines for pharmaceutical and chemical research.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
- 4. Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambeed [ambeed.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Introduction: The Significance of Chiral 2-Arylpiperidines in Modern Drug Discovery
An In-depth Technical Guide to the Enantioselective Synthesis of 2-(3-Methylphenyl)piperidine
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. Within this class, chiral 2-arylpiperidines are of paramount importance, where the stereochemistry at the C2 position is often critical for biological activity and target specificity.[4] The specific target of this guide, this compound, represents a valuable building block for synthesizing complex molecules with potential therapeutic applications, ranging from neurological disorders to oncology.
The primary challenge in synthesizing these molecules lies in the precise control of the stereocenter at the C2 position. Achieving high enantiopurity is not merely an academic exercise; it is a regulatory and clinical necessity to maximize therapeutic efficacy while minimizing off-target effects and potential toxicity associated with the undesired enantiomer.
This guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of this compound. As a senior application scientist, my focus is not just on cataloging reactions but on elucidating the underlying principles and causality behind experimental choices. We will explore three dominant and field-proven methodologies:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation: A highly atom-economical and direct approach.
-
Chiral Auxiliary-Mediated Synthesis: A classic, robust, and reliable strategy.
-
Organocatalytic Cascade Reactions: An innovative, metal-free alternative.
Each section will detail the mechanistic rationale, provide validated experimental protocols, present comparative data, and use visualizations to clarify complex workflows and reaction pathways.
Part 1: Asymmetric Hydrogenation of Cyclic Imines: The Direct and Atom-Economical Route
Asymmetric hydrogenation is arguably the most efficient strategy for synthesizing chiral amines from their corresponding prochiral imines.[4][5] This method is characterized by its high atom economy, operational simplicity (once optimized), and the use of catalytic quantities of the chiral source. The core of this approach is the enantioselective reduction of the cyclic imine precursor, 2-(3-methylphenyl)-3,4,5,6-tetrahydropyridine.
Causality and a Self-Validating System: The Catalyst-Ligand Complex
The success of this transformation hinges on the design of the catalytic system. Iridium (Ir)-based catalysts have emerged as the gold standard for the hydrogenation of cyclic imines.[1][6] The true source of enantioselectivity, however, is the chiral ligand that coordinates to the metal center. This ligand creates a rigid and well-defined chiral pocket around the iridium atom.
Mechanism of Enantioselection: When the planar, prochiral imine substrate coordinates to this chiral catalyst, one of its two faces is sterically shielded by the ligand's framework. Consequently, the delivery of hydrogen from the metal center is overwhelmingly directed to the less hindered face, resulting in the formation of one enantiomer in high excess. The choice of ligand is therefore the critical experimental variable. Ligands such as (R)-MeO-BoQPhos and spiro-phosphines like (R,R)-f-spiroPhos have proven exceptionally effective, consistently delivering high enantioselectivities for a range of 2-aryl cyclic imines.[1][6][7]
Visualizing the Catalytic Cycle
Caption: General catalytic cycle for Iridium-catalyzed asymmetric hydrogenation of a cyclic imine.
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of 2-arylpyridines and related cyclic imines.[7]
Step 1: Synthesis of the Precursor (N-Benzyl-2-(3-methylphenyl)pyridinium bromide)
-
To a solution of 2-(3-methylphenyl)pyridine (1.0 eq) in acetonitrile (0.5 M), add benzyl bromide (1.2 eq).
-
Heat the mixture to reflux (approx. 82°C) and stir for 12-16 hours.
-
Cool the reaction to room temperature and then to 0°C to facilitate precipitation.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt.
Step 2: Enantioselective Hydrogenation
-
In a glovebox, charge a glass vial inside a high-pressure autoclave with the chiral ligand (e.g., (R)-MeO-BoQPhos, 0.022 eq) and the iridium precursor ([Ir(COD)Cl]₂, 0.01 eq).
-
Add degassed anhydrous tetrahydrofuran (THF) and stir for 20 minutes to allow for catalyst pre-formation.
-
Add the N-benzyl-2-(3-methylphenyl)pyridinium bromide (1.0 eq).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-5 cycles).
-
Pressurize the autoclave to 450-600 psi with hydrogen.
-
Stir the reaction at 20-30°C for 24 hours.
-
Carefully vent the autoclave, and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched N-benzyl-2-(3-methylphenyl)piperidine. The N-benzyl group can be subsequently removed via hydrogenolysis (e.g., using Pd/C and H₂).
Data Presentation: Performance of Chiral Ir-Catalysts
| Substrate Precursor | Catalyst System | Pressure (psi) | Temp (°C) | Yield (%) | Enantiomeric Ratio (er) | Reference |
| N-Bn-2-phenylpyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | 600 | 20 | >95% | 93:7 | [7] |
| N-Bn-2-(p-tolyl)pyridinium | [Ir(COD)Cl]₂ / MeO-BoQPhos | 600 | 20 | >95% | 92:8 | [7] |
| 2-Phenyl-Δ¹-pyrroline | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | 725 | 25 | 98% | 98% ee | [1] |
| 2-(o-tolyl)-Δ¹-pyrroline | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | 725 | 25 | 99% | 98% ee | [1] |
Note: Data for closely related substrates are presented to demonstrate the efficacy of the methodology. er stands for enantiomeric ratio; ee for enantiomeric excess.
Part 2: Chiral Auxiliary-Mediated Synthesis: A Robust and Predictable Approach
This classical strategy provides a reliable pathway to high enantiopurity by covalently attaching a chiral molecule (the auxiliary) to the substrate. This auxiliary then directs a subsequent bond-forming reaction in a highly diastereoselective manner. The final step involves cleavage of the auxiliary, which can often be recovered and reused.
Causality and a Self-Validating System: Stereodirection via Bicyclic Lactams
A powerful application of this principle involves the cyclodehydration of an achiral aryl-δ-oxoacid with a chiral amino alcohol, such as (R)-phenylglycinol.[8] This reaction stereoselectively forms a rigid, chiral non-racemic bicyclic lactam. The steric bulk of the auxiliary's phenyl group effectively blocks one face of the molecule, forcing the cyclization to occur in a predictable manner. Subsequent reduction of the lactam functionality and cleavage of the C-N bond of the auxiliary yields the desired chiral piperidine. The stereochemical outcome is directly controlled by the chirality of the starting amino alcohol, making it an enantiodivergent route—using (R)-phenylglycinol yields one piperidine enantiomer, while (S)-phenylglycinol yields the other.
Visualizing the Synthetic Workflow
Caption: Workflow for chiral auxiliary-mediated synthesis via a bicyclic lactam intermediate.
Experimental Protocol: Chiral Lactam Formation and Reduction
This protocol is based on the synthesis of 2-arylpiperidines reported by Comins et al.[8]
Step 1: Diastereoselective Cyclodehydration
-
Prepare 5-oxo-5-(3-methylphenyl)pentanoic acid (synthesis from 3-methylacetophenone and succinic anhydride is a viable route).
-
A solution of the keto acid (1.0 eq) and (R)-phenylglycinol (1.1 eq) in toluene (0.2 M) is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, the solvent is removed under reduced pressure, and the crude bicyclic lactam is purified by crystallization or column chromatography.
Step 2: Reductive Cleavage of the Auxiliary
-
To a solution of the purified chiral lactam (1.0 eq) in anhydrous THF at 0°C under an argon atmosphere, add lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) portion-wise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.
-
Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by chromatography to yield the enantiopure this compound.
Data Presentation: Key Parameters of the Auxiliary Method
| Auxiliary | Key Reaction | Diastereoselectivity (dr) | Cleavage Condition | Overall Yield | Reference |
| (R)-Phenylglycinol | Cyclodehydration | >95:5 | LiAlH₄ Reduction | Good to Excellent | [8] |
| Evans' Oxazolidinone | Asymmetric Alkylation | >98:2 | LiOH / H₂O₂ | Moderate to Good | [9] |
Part 3: Organocatalysis: The Metal-Free Frontier
Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis, relying on small, chiral organic molecules to induce enantioselectivity.[10] For piperidine synthesis, domino or cascade reactions are particularly attractive, as they allow for the construction of the heterocyclic core with multiple stereocenters in a single, highly efficient step.[11][12][13]
Causality and a Self-Validating System: Enamine/Iminium Catalysis
A common organocatalytic strategy involves a chiral secondary amine catalyst, such as a derivative of proline. This catalyst reversibly reacts with an aldehyde to form a nucleophilic enamine or with an α,β-unsaturated aldehyde to form an electrophilic iminium ion. This transient activation allows for highly stereocontrolled bond formations.
For a potential synthesis of a 2,3-disubstituted piperidine core, a Michael addition of an aldehyde to a nitro-olefin, catalyzed by a chiral prolinol ether, can initiate a cascade.[11] The catalyst controls the facial selectivity of the initial C-C bond formation. A subsequent intramolecular cyclization (e.g., aza-Michael or hemiaminal formation) then constructs the piperidine ring, with the stereochemistry of the first step guiding the formation of subsequent stereocenters.
Visualizing an Organocatalytic Cascade
References
- 1. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. scite.ai [scite.ai]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines - ePrints Soton [eprints.soton.ac.uk]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Spectroscopic Characterization of 2-(3-Methylphenyl)piperidine: A Technical Guide
Introduction
2-(3-Methylphenyl)piperidine, a substituted heterocyclic amine, represents a structural motif of significant interest in medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The addition of a 3-methylphenyl (m-tolyl) group at the 2-position introduces specific steric and electronic features that can modulate biological activity and selectivity.
The molecular structure of this compound is presented below, with a systematic numbering scheme that will be used for the assignment of spectroscopic signals throughout this guide.
Figure 1: Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: NMR
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Figure 2: Standard workflow for NMR analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of this compound and data from similar compounds, the following ¹H NMR signals are predicted in deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| Aromatic (C2', C4', C5', C6'-H) | 7.0 - 7.3 | Multiplet (m) | 4H | Typical range for protons on a substituted benzene ring. |
| Piperidine C2-H | 3.6 - 3.8 | Doublet of doublets (dd) | 1H | Benzylic proton deshielded by the aromatic ring and nitrogen. |
| Piperidine C6-H (axial) | 2.6 - 2.8 | Multiplet (m) | 1H | Protons alpha to nitrogen are deshielded.[1] |
| Piperidine C6-H (equatorial) | 3.0 - 3.2 | Multiplet (m) | 1H | Protons alpha to nitrogen are deshielded.[1] |
| Methyl (Ar-CH₃) | 2.3 - 2.4 | Singlet (s) | 3H | Standard chemical shift for a methyl group on a benzene ring. |
| Piperidine (C3, C4, C5-H₂) | 1.4 - 1.9 | Multiplet (m) | 6H | Complex overlapping signals for the methylene groups of the piperidine ring.[1] |
| Amine (N-H) | 1.5 - 2.5 | Broad singlet (br s) | 1H | Chemical shift and peak shape are variable and concentration-dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aromatic C1' | 144 - 146 | Quaternary carbon attached to the piperidine ring. |
| Aromatic C3' | 137 - 139 | Quaternary carbon attached to the methyl group. |
| Aromatic (C2', C4', C5', C6') | 125 - 130 | Aromatic carbons, with expected variation due to substitution. |
| Piperidine C2 | 60 - 63 | Carbon alpha to nitrogen and attached to the aromatic ring, significantly deshielded. |
| Piperidine C6 | 47 - 49 | Carbon alpha to nitrogen. Based on piperidine itself (~47.8 ppm). |
| Piperidine C3, C5 | 25 - 32 | Methylene carbons beta to the nitrogen. |
| Piperidine C4 | 24 - 26 | Methylene carbon gamma to the nitrogen. Based on piperidine itself (~27.1 ppm). |
| Methyl (Ar-CH₃) | 21 - 22 | Typical chemical shift for a tolyl methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a single drop of the neat liquid sample onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show a combination of absorptions characteristic of a secondary amine, a saturated heterocyclic ring, and a substituted aromatic ring.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| 3300 - 3500 | N-H Stretch | Secondary Amine | A weak to medium, sharp absorption is expected for the N-H bond.[2] |
| 3000 - 3100 | C-H Stretch | Aromatic | Characteristic stretching of sp² C-H bonds on the phenyl ring. |
| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine & Methyl) | Strong absorptions from the sp³ C-H bonds of the piperidine ring and methyl group.[2] |
| 1600 & 1475 | C=C Stretch | Aromatic Ring | Two characteristic bands for the phenyl ring skeleton. |
| 1100 - 1150 | C-N Stretch | Aliphatic Amine | Stretching vibration of the C-N bonds within the piperidine ring. |
| 750 - 800 & 690-710 | C-H Bend (out-of-plane) | Meta-substituted Aromatic | Strong bands indicating the 1,3-substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.
Experimental Protocol: MS
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile, thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The compound is volatilized and separated from impurities on a capillary column (e.g., a 30 m DB-5 column).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₂H₁₇N) is 175.27 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 175. The fragmentation is predicted to be dominated by cleavages alpha to the nitrogen atom, a characteristic pathway for piperidine derivatives.[3]
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion | Formula | Notes |
| 175 | Molecular Ion [M]⁺˙ | [C₁₂H₁₇N]⁺˙ | Corresponds to the molecular weight of the compound. |
| 160 | [M - CH₃]⁺ | [C₁₁H₁₄N]⁺ | Loss of the methyl group from the tolyl moiety. This is a common fragmentation for tolyl-containing compounds. |
| 98 | [M - C₇H₇]⁺ | [C₅H₁₀N]⁺ | This is a highly characteristic and likely abundant fragment resulting from α-cleavage, where the tolyl radical is lost, and a stable iminium ion is formed.[3] |
| 91 | Tropylium Ion | [C₇H₇]⁺ | A very common fragment in the mass spectra of compounds containing a benzyl or tolyl group, formed via rearrangement. |
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While direct experimental data is not widely published, a detailed and reliable prediction of its spectral features can be achieved by applying fundamental principles of spectroscopy and analyzing data from structurally related compounds. The predicted chemical shifts, absorption frequencies, and fragmentation patterns detailed in this guide provide a robust framework for the identification and structural verification of this compound and can be extended to other novel 2-arylpiperidine derivatives. This predictive approach is a vital tool in chemical synthesis and drug discovery, enabling researchers to confidently characterize new chemical entities even in the absence of pre-existing library data.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methylphenyl)piperidine
Introduction
2-(3-Methylphenyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine motif is a crucial scaffold in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1][2] The addition of a 3-methylphenyl group at the 2-position introduces a lipophilic aromatic moiety that can significantly influence the compound's interaction with biological targets and its overall physicochemical profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals. In the absence of extensive publicly available experimental data for this specific molecule, this guide combines computed data, information from structurally related compounds, and detailed experimental protocols to empower researchers in their work with this compound.
Chemical Identity and Structure
The foundational step in understanding a molecule's behavior is to establish its chemical identity.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₇N
-
Chemical Structure:
The structure consists of a saturated six-membered piperidine ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group. The presence of a chiral center at the carbon atom connecting the two rings means that this compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-(3-methylphenyl)piperidine, or as individual enantiomers.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations. The following table summarizes the key computed and estimated physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 175.27 g/mol | Computed by PubChem[3] |
| XLogP3 (logP) | 2.5 | Computed by PubChem[3] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[3] |
| Rotatable Bond Count | 1 | Computed by PubChem[3] |
| Topological Polar Surface Area | 12 Ų | Computed by PubChem[3] |
| pKa (estimated) | ~10-11 | Based on typical secondary amines[4] |
| Aqueous Solubility | Predicted to be low | Inferred from structure[4][5] |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
The computed XLogP3 value of 2.5 for this compound suggests a moderate level of lipophilicity.[3] This indicates a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates. For context, the logP of the parent piperidine molecule is 0.84, highlighting the significant increase in lipophilicity due to the addition of the methylphenyl group.[6]
Experimental Determination of logP: Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of logP.
Protocol:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolution of Compound: Accurately weigh and dissolve a small amount of this compound in the aqueous phase.
-
Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. (2S)-2-(3-methylphenyl)piperidine | C12H17N | CID 7022110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methylphenyl)piperidine is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for further development, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth exploration of the methodologies used to determine the solubility and stability of this compound, offering both theoretical insights and practical, step-by-step protocols. The principles and techniques detailed herein are grounded in established pharmaceutical sciences and are designed to provide a robust framework for the comprehensive characterization of this and similar molecules. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on closely related piperidine derivatives and standard industry practices to present a predictive and methodologically sound approach.
Physicochemical Properties of this compound: A Predictive Overview
A foundational understanding of the molecule's properties is essential for designing relevant solubility and stability studies.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₂H₁₇N | [1] |
| Molecular Weight | 175.27 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from piperidine[2][3] |
| Predicted XLogP3 | 2.5 | [1] |
| pKa (Conjugate Acid) | ~11.2 (Estimated from Piperidine) | [4][5] |
The predicted XLogP3 value of 2.5 suggests that this compound has moderate lipophilicity. The piperidine moiety, a basic secondary amine, is expected to be protonated at physiological pH, which would enhance its aqueous solubility.[2][4]
Part 1: Solubility Profiling
Solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability.[6] A comprehensive solubility profile should assess both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[7] The shake-flask method is the gold standard for this determination.[7]
This protocol outlines the steps to determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume (e.g., 2 mL) of each test solvent (PBS, 0.1 N HCl, 0.1 N NaOH, and organic solvents). Ensure there is undissolved solid or liquid at the bottom of each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, let the vials stand for at least one hour to allow the undissolved material to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.[8]
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration within the calibration curve range.
-
Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds.[9][10]
-
Calculation: Determine the concentration of this compound in the supernatant from the calibration curve. This concentration represents the equilibrium solubility in that specific solvent at the tested temperature.
Hypothetical Solubility Data for this compound:
| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |
| 0.1 N HCl | 25 | > 50 |
| PBS (pH 7.4) | 25 | 5 - 10 |
| 0.1 N NaOH | 25 | < 0.1 |
| Water | 25 | 1 - 5 |
| Ethanol | 25 | > 100 |
| Methanol | 25 | > 100 |
| Acetonitrile | 25 | > 100 |
| DMSO | 25 | > 100 |
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[7] It is a high-throughput method often used in early drug discovery.[11]
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader.
-
Determination of Solubility: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Part 2: Stability Studies
Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy over time.[12] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[13][14]
Forced Degradation Studies
Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation pathways.[15][16] The goal is to achieve a target degradation of 5-20%.[16]
Caption: Workflow for forced degradation studies.
General Procedure: For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Follow the same temperature and time point monitoring as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the samples at room temperature and monitor at various time points.
-
-
Thermal Degradation:
-
Expose solid this compound and a solution of the compound to dry heat at 80°C.
-
Monitor for degradation at various time points.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16]
-
Based on the structure of this compound, the following degradation pathways can be anticipated:
-
Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.
-
Dehydrogenation: The piperidine ring could undergo dehydrogenation to form the corresponding pyridine derivative.
-
Side-chain Oxidation: The methyl group on the phenyl ring could be oxidized to a hydroxymethyl or carboxylic acid group.
Caption: Potential degradation pathways of this compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[12] HPLC is the most common technique for developing such methods.[12]
Key aspects of developing a stability-indicating HPLC method:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its degradation products.
-
Detector Selection: A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used for the identification and characterization of degradation products.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 8.5 | 2 |
| 0.1 N NaOH, 60°C, 24h | 12.2 | 3 |
| 3% H₂O₂, RT, 24h | 18.7 | 4 |
| 80°C, 48h | 5.3 | 1 |
| Photolytic (ICH Q1B) | 3.1 | 1 |
Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. By employing the detailed protocols for equilibrium and kinetic solubility, as well as forced degradation studies, researchers can generate the critical data necessary for informed decisions in the drug discovery and development process. A thorough understanding of these fundamental physicochemical properties is indispensable for advancing promising compounds towards clinical applications. The development of a robust, validated stability-indicating analytical method is the cornerstone of these studies, ensuring the quality, safety, and efficacy of potential new therapeutic agents.
References
- 1. (2S)-2-(3-methylphenyl)piperidine | C12H17N | CID 7022110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 14. ijsdr.org [ijsdr.org]
- 15. youtube.com [youtube.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Art of the Bond: A Technical Guide to the Synthesis of 2-Arylpiperidines
Abstract
The 2-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence stems from a unique combination of conformational rigidity and the ability to present an aryl substituent in a defined three-dimensional orientation, facilitating precise interactions with biological targets. This guide provides an in-depth exploration of the key synthetic methodologies developed to construct this privileged heterocyclic motif. We will dissect the strategic nuances and mechanistic underpinnings of both classical and contemporary approaches, with a focus on achieving stereochemical control. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of 2-arylpiperidine synthesis.
The Significance of the 2-Arylpiperidine Motif in Drug Discovery
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[2][3] When substituted with an aryl group at the 2-position, the resulting 2-arylpiperidine structure gains significant therapeutic potential. This is because the aryl group can engage in crucial π-stacking, hydrophobic, and cation-π interactions within protein binding pockets, while the piperidine ring controls the spatial vector of this interaction.
Prominent examples of drugs featuring the 2-arylpiperidine core include methylphenidate (Ritalin), used for the treatment of ADHD, and the neurokinin-1 (NK1) receptor antagonist aprepitant. The biological activity of these molecules is often exquisitely dependent on the stereochemistry at the C2 position and any other stereocenters on the piperidine ring. Consequently, the development of stereoselective synthetic methods is of paramount importance.
Foundational Strategies: An Overview of Synthetic Pathways
The construction of the 2-arylpiperidine core can be broadly categorized into two strategic approaches:
-
Cyclization Strategies: Building the piperidine ring from acyclic precursors.
-
Modification of Pre-existing Piperidine Rings: Introducing the aryl group onto a pre-formed piperidine scaffold.
This guide will delve into specific and powerful examples within these categories, with a particular emphasis on methods that offer control over the absolute and relative stereochemistry of the final product.
Caption: Overview of major synthetic approaches to 2-arylpiperidines.
Diastereoselective Synthesis: Controlling Relative Stereochemistry
Achieving the desired relative stereochemistry between the C2-aryl group and other substituents on the piperidine ring is a critical challenge. Several powerful methods have been developed to address this.
Reductive Amination/Aza-Michael Addition Cascade
A robust and highly diastereoselective de novo synthesis of N-(hetero)aryl piperidines involves a reductive amination followed by an intramolecular aza-Michael addition.[4][5] This one-pot sequence allows for the rapid construction of complex, polysubstituted piperidine rings from readily available starting materials.[5]
A key finding in the development of this methodology is the significant enhancement of diastereoselectivity in the presence of water.[5] Density functional theory (DFT) calculations suggest a stereochemical model where a water-coordinated enol intermediate undergoes a facially selective protonation.[5]
Experimental Protocol: Diastereoselective Synthesis of a 2,5-Disubstituted Piperidine [4]
-
Reductive Amination: To a solution of the desired ketone (1.0 equiv) and aniline (1.2 equiv) in a 1:1 mixture of methanol and water (0.2 M) is added sodium cyanoborohydride (1.5 equiv) in one portion. The reaction is stirred at room temperature until complete consumption of the ketone is observed by TLC or LC-MS.
-
Aza-Michael Addition: The reaction mixture is then acidified with acetic acid (2.0 equiv) and heated to 60 °C. The progress of the cyclization is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the methanol is removed under reduced pressure. The aqueous residue is basified with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,5-disubstituted piperidine.
| Entry | Ketone | Amine | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | 1-Phenylpentan-2-one | Aniline | >20:1 | 85 |
| 2 | 4-Methyl-1-phenylpentan-2-one | 4-Fluoroaniline | 15:1 | 78 |
| 3 | 1-(4-Chlorophenyl)propan-1-one | Pyrazole | 12:1 | 81 |
Table 1: Representative examples of diastereoselective piperidine synthesis via reductive amination/aza-Michael addition. Data synthesized from information in referenced literature.[5]
Enantioselective Synthesis: Mastering Absolute Stereochemistry
The synthesis of single enantiomers of 2-arylpiperidines is crucial for the development of chiral drugs. Several elegant strategies have been devised to achieve this, often relying on chiral auxiliaries, catalysts, or starting materials.
From Chiral Lactams: A Versatile Approach
A powerful and versatile method for the enantioselective synthesis of 2-arylpiperidines utilizes chiral bicyclic lactams derived from the condensation of δ-oxoacids with a chiral auxiliary, such as (R)-phenylglycinol.[6][7][8] This strategy allows for an enantiodivergent synthesis, meaning both enantiomers of the target 2-arylpiperidine can be accessed from a single chiral auxiliary by carefully selecting the reduction conditions.[6][7]
References
- 1. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-Phenylpiperidines: A Technical Guide to Biological Target Identification and Characterization
The 2-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for a diverse array of pharmacologically active compounds. Its inherent conformational flexibility and the synthetic tractability of its phenyl and piperidine rings have allowed for the development of ligands with tailored affinities and functional activities across a wide spectrum of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological targets of substituted 2-phenylpiperidines, detailing the underlying mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols for their investigation.
The Versatile Scaffold: An Introduction to 2-Phenylpiperidines
The 2-phenylpiperidine core, consisting of a piperidine ring directly attached to a phenyl group, is a key building block in the synthesis of numerous pharmaceuticals.[1] This structural arrangement allows for a multitude of chemical modifications, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological macromolecules. The versatility of this scaffold has led to its exploration in various therapeutic areas, including analgesia, antidepressant therapy, and the treatment of neurological disorders.[1][2]
Key Biological Targets and Mechanisms of Action
Substituted 2-phenylpiperidines have been shown to interact with a range of biological targets, primarily within the central nervous system. The following sections delve into the most significant of these targets, exploring the nuances of their interaction with 2-phenylpiperidine derivatives.
Opioid Receptors: A Legacy of Analgesia
The phenylpiperidine class of molecules is perhaps most famously associated with potent opioid analgesics.[2][3] These compounds primarily exert their effects as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain perception.[4][5]
Mechanism of Action: Phenylpiperidine opioids, such as fentanyl and its analogs, bind to and activate MORs located in the dorsal horn of the spinal cord and the rostral ventral medulla.[4][5] This activation of the Gi/o signaling cascade leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[6][7] The culmination of these events is a reduction in neuronal excitability and the inhibition of ascending pain transmission pathways, resulting in profound analgesia and sedation.[4][5]
Structure-Activity Relationships (SAR): The analgesic potency of phenylpiperidine opioids is heavily influenced by the nature of the substituents on both the piperidine and phenyl rings. For instance, the introduction of a 3-methyl group and a 4-(N-phenyl amido) moiety on the piperidine ring can dramatically increase analgesic potency.[8] The nature of the N-substituent on the piperidine ring is also critical, with larger, more lipophilic groups often leading to increased potency.[9]
Monoamine Transporters: Modulating Neurotransmitter Homeostasis
A significant number of substituted 2-phenylpiperidines function as potent inhibitors of monoamine transporters, which are responsible for the reuptake of key neurotransmitters from the synaptic cleft.[3] These transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating the duration and intensity of monoaminergic signaling.[10][11]
Dopamine Transporter (DAT)
DAT inhibitors block the reuptake of dopamine, leading to increased extracellular dopamine levels in brain regions associated with reward, motivation, and motor control.[12][13] This mechanism is central to the therapeutic effects of some antidepressants and psychostimulants, as well as the addictive properties of drugs of abuse.[14]
Structure-Activity Relationships (SAR): SAR studies on 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogs have shown that modifications to the N-propyl side chain and bioisosteric replacement of a phenyl group with a thiophene moiety can yield compounds with high potency and selectivity for DAT over SERT.[15] Furthermore, the introduction of electron-withdrawing substituents on the aromatic rings of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs enhances DAT affinity and selectivity.[12]
Serotonin Transporter (SERT)
Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) class of antidepressants.[16][17] By blocking serotonin reuptake, these compounds increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[14]
Structure-Activity Relationships (SAR): The investigation of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has revealed structural requirements for high-affinity binding to SERT.[11] Modifications to the aryl and benzyloxy moieties can significantly impact binding affinity, with some compounds exhibiting potencies in the nanomolar range.[11] Cheminformatics modeling of phenylpiperidine derivatives has further elucidated the structural and physicochemical parameters that govern their inhibitory activity at SERT.[18]
Norepinephrine Transporter (NET)
NET inhibitors prevent the reuptake of norepinephrine, a neurotransmitter involved in attention, arousal, and mood regulation.[19][20] Selective NET inhibitors are used in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.[19]
Structure-Activity Relationships (SAR): The development of potent and selective NET inhibitors has been a focus of considerable research.[19] While specific SAR for 2-phenylpiperidine-based NET inhibitors is an area of ongoing investigation, general principles of NET inhibitor design often involve mimicking the structure of norepinephrine to achieve high-affinity binding.[21]
Other Notable Biological Targets
Beyond opioid receptors and monoamine transporters, the versatile 2-phenylpiperidine scaffold has been adapted to target a range of other important receptors and enzymes.
Dopamine D2 Receptors
Certain 4-phenylpiperidine derivatives have been developed as ligands for the dopamine D2 receptor, another key player in dopaminergic signaling.[22] One such compound, pridopidine, acts as a "dopaminergic stabilizer" with a unique functional profile that differentiates it from traditional D2 antagonists and partial agonists.[22] This is achieved through a combination of low-affinity binding and fast-off kinetics, allowing the receptor to rapidly regain responsiveness.[22]
Nicotinic Acetylcholine Receptors (nAChRs)
The design and synthesis of novel piperidine derivatives have led to the discovery of antagonists for α7 nicotinic acetylcholine receptors.[23] These ligand-gated ion channels are involved in various cognitive processes, making them attractive targets for the treatment of neurological disorders.[24] Additionally, 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine analogues, which contain a piperidine moiety, have been identified as potent and selective antagonists for the α3β4 nAChR subtype.[24]
Sigma Receptors
The 4-phenyl-1-(4-phenylbutyl)-piperidine scaffold has been shown to modulate sigma receptors, which are involved in a variety of cellular functions and have been implicated in neuroprotection.[25] Ligands targeting sigma receptors may offer therapeutic benefits in conditions such as ischemic brain injury by interrupting excitotoxic cascades.[25]
Nociceptin and Prostaglandin Receptors
Further highlighting the adaptability of the phenylpiperidine core, a series of 4-hydroxy-4-phenylpiperidines have been identified as high-affinity ligands for the nociceptin receptor, a target for the development of novel analgesics and antitussives.[9][26] In a distinct therapeutic area, a high-throughput screen identified 2-piperidinyl phenyl benzamides as positive allosteric modulators of the prostaglandin EP2 receptor, which has neuroprotective effects.[27]
Experimental Protocols for Target Validation and Characterization
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the interaction of substituted 2-phenylpiperidines with their biological targets.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, allowing for the quantification of the affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a substituted 2-phenylpiperidine for the mu-opioid receptor.
Materials:
-
Biological Source: Cell membranes from CHO-K1 cells stably expressing the human mu-opioid receptor.[16]
-
Radioligand: [3H]DAMGO (a selective MOR agonist).[7]
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, [3H]DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.[7] For non-specific binding, use a high concentration of naloxone (e.g., 10 µM).[7]
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate for 120 minutes at room temperature.[7]
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Objective: To determine the Ki of a substituted 2-phenylpiperidine for the dopamine transporter.
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).[18]
-
Radioligand: [3H]WIN 35,428 (a high-affinity DAT ligand).[18]
-
Non-specific Binding Control: Cocaine or GBR 12909.[18]
-
Assay Buffer: Tris-HCl based buffer.[18]
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Tissue/Cell Preparation: Prepare a membrane suspension from the biological source.[18]
-
Assay Setup: In a 96-well plate, combine the assay buffer, [3H]WIN 35,428, and varying concentrations of the test compound.[18]
-
Incubation: Add the membrane preparation and incubate to reach equilibrium (e.g., 2-3 hours at 4°C).[12]
-
Termination, Washing, and Quantification: Follow the same procedure as for the MOR binding assay.
-
Data Analysis: Calculate the Ki value as described above.
Functional Assays
Functional assays measure the biological effect of a compound on its target, providing information on its efficacy (agonist, antagonist, etc.).
Objective: To determine the ability of a substituted 2-phenylpiperidine to act as an agonist or antagonist at the D2 receptor by measuring its effect on cAMP levels.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human Dopamine D2 Receptor and a cAMP-responsive reporter gene (e.g., luciferase).[19][28]
-
Adenylyl Cyclase Activator: Forskolin.[19]
-
cAMP Detection Kit: Commercially available kit (e.g., luminescence- or fluorescence-based).
-
Plate Reader.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and grow to confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (for agonist mode) or a fixed concentration of a D2 agonist plus varying concentrations of the test compound (for antagonist mode).
-
Stimulation: Add forskolin to all wells (except baseline controls) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using the detection kit and a plate reader.
-
Data Analysis: For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal inhibition of the forskolin-stimulated response). For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Objective: To measure the functional inhibitory potency (IC50) of a substituted 2-phenylpiperidine on DAT, SERT, or NET.
Materials:
-
Cell Line: HEK-293 cells expressing the human recombinant transporter of interest (DAT, SERT, or NET).[29]
-
Radiolabeled Substrate: [3H]Dopamine for DAT, [3H]Serotonin for SERT, or [3H]Norepinephrine (or a suitable fluorescent substrate like ASP+) for NET.[1][12][29]
-
Uptake Buffer: Modified Tris-HEPES buffer, pH 7.1.[29]
-
Scintillation Counter or Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.[12][29]
-
Initiate Uptake: Add the radiolabeled or fluorescent substrate to initiate uptake and incubate for a short period (e.g., 5-15 minutes) at 37°C.[12][29]
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold uptake buffer.[12]
-
Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Patch-Clamp Electrophysiology for Ion Channels
Patch-clamp electrophysiology is the gold standard for studying the function of ion channels, such as nAChRs.
Objective: To characterize the antagonistic activity of a substituted 2-phenylpiperidine on α7 nAChRs.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human α7 nAChR.
-
Patch-Clamp Rig: Including an amplifier, digitizer, and data acquisition software.
-
Agonist: Acetylcholine (ACh) or a selective α7 agonist.
-
Positive Allosteric Modulator (PAM): PNU-120596 (to slow the rapid desensitization of α7 nAChRs).[24]
-
Internal and External Solutions.
Procedure:
-
Cell Preparation: Prepare cells for whole-cell patch-clamp recording.
-
Establish Whole-Cell Configuration: Form a gigaseal and rupture the cell membrane to achieve the whole-cell configuration.
-
Agonist Application: Apply a fixed concentration of the agonist (e.g., ACh) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test compound.
-
Data Acquisition: Record the peak inward current at each concentration of the test compound.
-
Data Analysis: Plot the normalized current response against the concentration of the test compound and fit the data to determine the IC50 value.
Data Presentation and Visualization
For clarity and ease of comparison, quantitative data should be summarized in tables. Signaling pathways and experimental workflows can be effectively visualized using diagrams.
Quantitative Data Summary
| Compound | Target | Assay Type | Potency (Ki/IC50/EC50, nM) | Reference |
| Fentanyl | Mu-Opioid Receptor | Binding | ~1 | [30] |
| GBR 12909 | Dopamine Transporter | Binding | ~14 | [15] |
| Paroxetine | Serotonin Transporter | Binding | ~1 | [31] |
| Pridopidine | Dopamine D2 Receptor | Binding | Low Affinity | [22] |
| Compound X | α7 nAChR | Functional | IC50 | Hypothetical |
Table 1: Example of a quantitative data summary table for substituted 2-phenylpiperidines.
Signaling Pathway Diagrams
Caption: Canonical Gi/o-coupled GPCR signaling pathway activated by a 2-phenylpiperidine agonist.
Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.
Conclusion
The 2-phenylpiperidine scaffold represents a remarkably fruitful starting point for the design of novel therapeutics targeting a wide array of biological entities. A thorough understanding of the structure-activity relationships and the implementation of robust experimental protocols are paramount for the successful identification and optimization of lead compounds. This guide provides a solid foundation for researchers to explore the vast potential of substituted 2-phenylpiperidines in drug discovery, ultimately paving the way for the development of new and improved treatments for a range of human diseases.
References
- 1. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bioivt.com [bioivt.com]
- 9. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. bioivt.com [bioivt.com]
- 15. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sophion.com [sophion.com]
- 18. benchchem.com [benchchem.com]
- 19. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. teachmephysiology.com [teachmephysiology.com]
- 21. Flow Cytometry to Determine Serotonin Transporter Function in Human Peripheral Blood Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Studying Nicotinic Acetylcholine Receptors Using the IonFlux™ Microfluidic-Based Automated Patch-Clamp System with Continuous Perfusion and Fast Solution Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 28. genscript.com [genscript.com]
- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 30. pnas.org [pnas.org]
- 31. Phenylpiperidines - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research, the intricate signaling pathways that govern cell fate present a multitude of targets for therapeutic intervention. Among these, the p53 tumor suppressor pathway stands as a critical guardian of genomic integrity. Its activity is tightly regulated by a network of positive and negative feedback loops. A key negative regulator in this pathway is the Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). The overexpression or amplification of the PPM1D gene is implicated in the pathogenesis of various human cancers, making Wip1 an attractive target for novel anti-cancer therapies.
This technical guide provides a comprehensive overview of GSK2830371, a first-in-class, potent, and selective allosteric inhibitor of Wip1 phosphatase. We will delve into its chemical properties, mechanism of action, biological activities, and relevant experimental protocols, offering valuable insights for researchers and drug development professionals.
It is important to note a point of clarification regarding the Chemical Abstracts Service (CAS) number. While some chemical suppliers associate CAS number 1187173-26-7 with GSK2830371, the scientific literature and major chemical suppliers predominantly and correctly identify GSK2830371 with CAS number 1404456-53-6 [1][2]. The former CAS number is typically assigned to the chemical intermediate 2-(3-methylphenyl)piperidine hydrochloride. This guide will exclusively focus on the chemical and biological properties of GSK2830371.
Chemical Identity and Physicochemical Properties
GSK2830371 is a synthetic, orally bioavailable small molecule with a complex chemical structure. Its systematic IUPAC name is (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(1-(cyclopropylamino)-3-cyclopentyl-1-oxopropan-2-yl)thiophene-2-carboxamide.
| Property | Value | Source |
| CAS Number | 1404456-53-6 | [1] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |
| Molecular Weight | 461.02 g/mol | [1] |
| Appearance | Light yellow powder | |
| Purity | ≥97% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | |
| Storage | Store at -20°C. | [1] |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 distinguishes itself from traditional competitive inhibitors by its unique allosteric mechanism of action. It binds to a "flap" subdomain adjacent to the catalytic site of Wip1 phosphatase. This flap region is a distinctive feature of Wip1, which confers the high selectivity of GSK2830371 over other phosphatases. By binding to this allosteric site, GSK2830371 induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing the dephosphorylation of its substrates.
The primary consequence of Wip1 inhibition by GSK2830371 is the hyperactivation of the DNA Damage Response (DDR) pathway. Wip1 is a negative regulator of several key proteins in this pathway. By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation and activation of Wip1 substrates, including:
-
p53: Increased phosphorylation at Ser15 enhances its stability and transcriptional activity, leading to the expression of downstream targets like p21, which mediates cell cycle arrest.
-
Chk2 (Checkpoint Kinase 2): Phosphorylation at Thr68 is sustained, promoting its role in cell cycle checkpoint control.
-
ATM (Ataxia-Telangiectasia Mutated): Inhibition of Wip1 prevents the dephosphorylation of ATM at Ser1981, maintaining its activity as a central transducer of the DNA damage signal.
-
γH2AX (phosphorylated H2A histone family member X): Levels of this marker of DNA double-strand breaks remain elevated, signaling the persistence of the DNA damage response.
This cascade of events ultimately leads to cell cycle arrest, senescence, and apoptosis in cancer cells with wild-type p53.
Caption: The Wip1-p53 signaling pathway and the inhibitory action of GSK2830371.
Biological Activity and Research Applications
GSK2830371 is a highly potent inhibitor of Wip1 with an IC₅₀ of 6 nM in biochemical assays. Its activity is highly selective for Wip1 over a panel of other phosphatases. In cellular assays, GSK2830371 has been shown to increase the phosphorylation of Wip1 substrates in a concentration-dependent manner.
A critical determinant of cellular sensitivity to GSK2830371 is the status of the TP53 gene. Cancer cell lines with wild-type TP53 are generally sensitive to the growth-inhibitory effects of GSK2830371, whereas cells with mutant or null TP53 are largely resistant. This p53-dependency underscores the mechanism of action, which relies on the potentiation of the p53 tumor suppressor pathway.
Key research applications of GSK2830371 include:
-
Potentiation of MDM2 Inhibitors: GSK2830371 has been shown to synergize with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201) to enhance p53-mediated tumor suppression[3][4]. This combination therapy approach is a promising strategy to overcome resistance to MDM2 inhibitors.
-
Sensitization to Genotoxic Agents: By inhibiting the negative feedback loop on the DDR, GSK2830371 can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation.
-
Study of the DNA Damage Response: As a highly selective tool, GSK2830371 is invaluable for elucidating the intricate roles of Wip1 in regulating the DDR and other cellular stress responses.
-
In Vivo Studies: GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in preclinical xenograft models of various cancers, including lymphoma and neuroblastoma.
Synthesis and Characterization
Synthesis Overview
Analytical Characterization
The identity and purity of GSK2830371 can be confirmed using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the compound. Commercial suppliers typically report purity of ≥97%.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of GSK2830371.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted from a study investigating the potentiation of MDM2 inhibitors by GSK2830371[3].
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Procedure:
-
Seed cells in 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere for 24 hours.
-
Treat cells with a serial dilution of GSK2830371, a control compound, or vehicle (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 72-96 hours).
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for a cell viability assay using the Sulforhodamine B method.
Western Blotting for Phospho-p53 (Ser15)
This protocol is a generalized procedure based on standard western blotting techniques and information from studies using GSK2830371.
Procedure:
-
Cell Lysis:
-
Treat cells with GSK2830371 for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total p53 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Conclusion
GSK2830371 represents a significant advancement in the field of targeted cancer therapy. Its novel allosteric mechanism of action provides high selectivity for Wip1 phosphatase, a key negative regulator of the p53 tumor suppressor pathway. This technical guide has provided an in-depth overview of the chemical properties, mechanism of action, biological activities, and experimental applications of GSK2830371. For researchers and drug development professionals, GSK2830371 serves as a powerful tool to investigate the DNA damage response and as a promising therapeutic agent, particularly in combination with other targeted therapies, for the treatment of cancers with a wild-type p53 status.
References
- 1. Synthetic biology to access and expand nature's chemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US12303493B2 - Anticancer compositions - Google Patents [patents.google.com]
- 3. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9492453B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-(3-Methylphenyl)piperidine in Medicinal Chemistry
Foreword: Unlocking the Potential of the 2-Arylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its rigid, saturated structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets. Within this privileged class of heterocycles, the 2-arylpiperidine motif stands out as a versatile scaffold, particularly for targeting the central nervous system (CNS).[3] This guide focuses on a specific, yet broadly applicable example: 2-(3-Methylphenyl)piperidine. While direct literature on this exact molecule is emergent, its structural congeners have shown significant promise and clinical relevance, particularly as modulators of key neurotransmitter systems.[3][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage the this compound scaffold. We will delve into its synthesis, explore its potential therapeutic applications based on established structure-activity relationships (SAR) of closely related analogs, and provide detailed, actionable protocols for its synthesis and biological evaluation.
Section 1: Synthesis of the this compound Scaffold
The synthesis of 2-arylpiperidines can be approached through various strategies, including the direct arylation of piperidines or the cyclization of acyclic precursors.[6] A robust and widely applicable method involves the palladium-catalyzed coupling of an organozinc species derived from N-Boc-piperidine with an appropriate aryl bromide.[7] This approach offers good functional group tolerance and scalability.
Protocol 1: Synthesis of N-Boc-2-(3-Methylphenyl)piperidine
This protocol is adapted from established methods for the synthesis of 2-arylpiperidines.[7]
Workflow for the Synthesis of N-Boc-2-(3-Methylphenyl)piperidine
Caption: Synthetic workflow for N-Boc-2-(3-Methylphenyl)piperidine.
Materials:
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
3-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Organozinc Reagent (in situ):
-
To a solution of (-)-sparteine (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add s-BuLi (1.1 equiv.) dropwise.
-
Add N-Boc-piperidine (1.0 equiv.) to the solution and stir for 3 hours at -78 °C to facilitate deprotonation.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.2 equiv.) in anhydrous THF and add this solution to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour. This forms the N-Boc-2-piperidylzinc chloride reagent.
-
-
Palladium-Catalyzed Cross-Coupling:
-
To the freshly prepared organozinc reagent, add 3-bromotoluene (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), and t-Bu₃PHBF₄ (0.10 equiv.).
-
Heat the reaction mixture to 65 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-Boc-2-(3-Methylphenyl)piperidine.
-
-
Deprotection (Optional):
-
The Boc protecting group can be removed by treating the product with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane to yield the free amine, this compound, as a salt.
-
Section 2: Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The this compound scaffold is a promising starting point for the development of novel therapeutics targeting CNS disorders. Analogs containing the phenylpiperidine core have demonstrated significant activity as analgesics, antidepressants, and antipsychotics.[3][4][8] A particularly compelling area of application is the modulation of dopamine and serotonin receptors, which are implicated in a wide range of neurological and psychiatric conditions.[9][10]
Dopamine Receptor Modulation
Phenylpiperidine derivatives are known to interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4).[9][11] These receptors are key targets for antipsychotic medications. The interaction typically involves the protonated nitrogen of the piperidine ring forming a salt bridge with a conserved aspartate residue in the receptor's transmembrane domain III, while the phenyl ring engages in hydrophobic and aromatic interactions within the binding pocket.[11]
Hypothetical Signaling Pathway for a D2 Receptor Antagonist
Caption: Hypothetical antagonism of the D2 receptor signaling pathway.
SAR Insights:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for affinity and selectivity. The meta-methyl group in the proposed scaffold is sterically well-tolerated and can enhance binding through favorable hydrophobic interactions.[11]
-
Piperidine Ring Substitution: Further substitution on the piperidine ring can modulate potency and pharmacokinetic properties. For example, introducing substituents at the 2-position can lead to highly potent and selective µ-opioid receptor agonists.[12]
-
Nitrogen Substitution: The nitrogen atom of the piperidine ring is a key site for modification. Small alkyl groups or more extended side chains can be introduced to fine-tune the pharmacological profile, for instance, to impart agonist, partial agonist, or antagonist activity.
| Compound Class | Biological Target(s) | Therapeutic Potential | Reference |
| Phenylpiperidines | µ-Opioid Receptor | Analgesia (Pain Management) | [4][5] |
| Arylpiperazines/Arylpiperidines | Dopamine D2/D3 Receptors | Antipsychotic (Schizophrenia) | [9][13] |
| Phenylpiperidines | Serotonin 5-HT₂A Receptor | Antidepressant, Anxiolytic | |
| Arylpiperidines | Sigma Receptors | Neuroprotection, Psychotherapeutics |
Section 3: Biological Evaluation Protocol
To assess the potential of novel compounds derived from the this compound scaffold, a primary in vitro screening assay is essential. Based on the strong rationale for targeting dopamine receptors, a competitive radioligand binding assay for the dopamine D2 receptor is a highly relevant starting point.
Protocol 2: Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a method to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor using [³H]-Spiperone as the radioligand.[6][12]
Materials:
-
Membrane Preparation: Crude membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R cells).
-
Radioligand: [³H]-Spiperone (specific activity ~15-30 Ci/mmol).
-
Non-specific Binding (NSB) Determinator: (+)-Butaclamol (10 µM final concentration).
-
Test Compound: this compound derivative, dissolved in a suitable solvent (e.g., DMSO), and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Vials.
-
Liquid Scintillation Counter.
Procedure:
-
Assay Plate Preparation:
-
The assay is performed in a 96-well plate with a total volume of 1 mL per well.
-
Prepare three sets of wells: Total Binding (TB), Non-specific Binding (NSB), and Competition (Test Compound).
-
To all wells, add 800 µL of Assay Buffer.
-
To TB wells, add 50 µL of vehicle (e.g., 1% DMSO in Assay Buffer).
-
To NSB wells, add 50 µL of (+)-Butaclamol solution to achieve a final concentration of 10 µM.
-
To Competition wells, add 50 µL of the serially diluted test compound.
-
-
Reaction Initiation:
-
Add 50 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells.
-
Initiate the binding reaction by adding 100 µL of [³H]-Spiperone solution (final concentration ~0.1-0.3 nM, which is near its Kd).
-
-
Incubation:
-
Incubate the plate at room temperature (25 °C) for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the PEI-pre-soaked glass fiber filter mat using the cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold Wash Buffer (3 x 4 mL) to remove any non-specifically trapped radioligand.
-
-
Radioactivity Counting:
-
Punch out the filter discs from the mat and place them into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding (SB): Calculate by subtracting the average CPM of the NSB wells from the average CPM of the TB wells (SB = TB - NSB).
-
Percentage Inhibition: For each concentration of the test compound, calculate the percentage of specific binding inhibited using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel CNS-active agents. Its structural simplicity, combined with the proven therapeutic relevance of the broader 2-arylpiperidine class, makes it an attractive platform for medicinal chemists. By leveraging established synthetic methodologies and a clear understanding of the SAR for related compounds, researchers can efficiently generate and evaluate new chemical entities with the potential to modulate key neurotransmitter systems, such as the dopaminergic pathways. The protocols provided herein offer a practical framework for embarking on such a drug discovery program.
References
- 1. revvity.com [revvity.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2-(3-Methylphenyl)piperidine for Library Synthesis
Abstract
The 2-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2-(3-Methylphenyl)piperidine for the synthesis of diverse chemical libraries. We present a series of detailed, field-proven protocols for the functionalization of both the piperidine nitrogen and the aromatic ring. The methodologies are designed for adaptability to high-throughput synthesis platforms, enabling the rapid generation of compound collections for screening and lead optimization campaigns. This guide emphasizes the rationale behind experimental design, robust reaction conditions, and state-of-the-art purification and analytical techniques to ensure the integrity and quality of the synthesized library.
Strategic Rationale: Maximizing Molecular Diversity
The value of a compound library lies in its structural diversity, which allows for a thorough exploration of the chemical space around a core scaffold.[3][4] this compound offers two primary vectors for diversification: the secondary amine of the piperidine ring and the aromatic tolyl group. Our strategy is to exploit these two points to introduce a wide array of functional groups with varying steric and electronic properties.
-
Vector 1 (Piperidine N-H): The secondary amine is a versatile nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation. These modifications allow for the introduction of various substituents that can modulate the compound's polarity, hydrogen bonding capacity, and overall shape.[5]
-
Vector 2 (Aromatic C-H): The 3-methylphenyl ring can be functionalized via electrophilic aromatic substitution (SEAr). This allows for the introduction of substituents that can alter the electronic properties of the aromatic system and provide additional points for interaction with biological targets.[6]
The combination of derivatization at these two vectors allows for an exponential increase in the number of unique compounds in the library from a small set of starting materials.
Figure 1: Overall strategy for library synthesis from the this compound scaffold.
Experimental Protocols: N-Functionalization
The following protocols are optimized for parallel synthesis in 96-well plates but can be readily scaled. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents unless otherwise specified.
General Protocol for N-Acylation (Amide Coupling)
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[7][8] The use of modern coupling reagents like HATU provides high yields and minimizes side reactions, even with sterically hindered amines.[6]
Protocol:
-
To each well of a 96-well reaction block, add a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Add a solution of HATU (1.1 equivalents) in anhydrous DMF (0.2 M) to each well.
-
Add a solution of N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) in anhydrous DMF (0.5 M) to each well.
-
Agitate the plate at room temperature for 15 minutes to pre-activate the carboxylic acids.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF (0.2 M) to each well.
-
Seal the reaction block and agitate at room temperature for 16 hours.
-
Upon completion, quench the reactions by adding water to each well.
-
The library can be purified directly by preparative HPLC-MS (see Section 4).
Table 1: Representative N-Acylation Reactions
| Entry | Carboxylic Acid | Product Name | Expected Mass [M+H]⁺ |
| 1 | Benzoic Acid | (2-(3-Methylphenyl)piperidin-1-yl)(phenyl)methanone | 280.17 |
| 2 | 4-Chlorobenzoic Acid | (4-Chlorophenyl)(2-(3-methylphenyl)piperidin-1-yl)methanone | 314.13 |
| 3 | Acetic Acid | 1-(2-(3-Methylphenyl)piperidin-1-yl)ethan-1-one | 218.15 |
| 4 | Cyclohexanecarboxylic Acid | Cyclohexyl(2-(3-methylphenyl)piperidin-1-yl)methanone | 286.22 |
General Protocol for N-Sulfonylation
Sulfonamides are key functional groups in many therapeutic agents. The reaction of sulfonyl chlorides with secondary amines is a reliable method for their synthesis.[9]
Protocol:
-
To each well of a 96-well reaction block, add a solution of this compound (1.0 equivalent) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Add a solution of pyridine (2.0 equivalents) in anhydrous DCM (0.5 M) to each well.
-
Cool the reaction block to 0 °C.
-
Add a solution of the desired sulfonyl chloride (1.2 equivalents) in anhydrous DCM (0.2 M) to each well.
-
Seal the reaction block and allow it to warm to room temperature while agitating for 18 hours.
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude products are then subjected to purification (see Section 4).
Table 2: Representative N-Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Product Name | Expected Mass [M+H]⁺ |
| 1 | Benzenesulfonyl chloride | 1-(Benzenesulfonyl)-2-(3-methylphenyl)piperidine | 316.13 |
| 2 | 4-Toluenesulfonyl chloride | 1-(4-Methylbenzenesulfonyl)-2-(3-methylphenyl)piperidine | 330.15 |
| 3 | Methanesulfonyl chloride | 1-(Methylsulfonyl)-2-(3-methylphenyl)piperidine | 254.12 |
| 4 | Thiophene-2-sulfonyl chloride | 1-(Thiophen-2-ylsulfonyl)-2-(3-methylphenyl)piperidine | 322.09 |
General Protocol for N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines, avoiding the potential for over-alkylation that can occur with alkyl halides.[10][11] This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent.
Protocol:
-
To each well of a 96-well reaction block, add a solution of the desired aldehyde or ketone (1.2 equivalents) in 1,2-Dichloroethane (DCE, 0.2 M).
-
Add a solution of this compound (1.0 equivalent) in DCE (0.2 M).
-
Add acetic acid (1.0 equivalent).
-
Agitate the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) as a solid to each well.
-
Seal the reaction block and agitate at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude products are then subjected to purification (see Section 4).
Table 3: Representative N-Alkylation Reactions
| Entry | Carbonyl Compound | Product Name | Expected Mass [M+H]⁺ |
| 1 | Benzaldehyde | 1-Benzyl-2-(3-methylphenyl)piperidine | 266.19 |
| 2 | 4-Pyridinecarboxaldehyde | 2-(3-Methylphenyl)-1-(pyridin-4-ylmethyl)piperidine | 267.19 |
| 3 | Acetone | 1-Isopropyl-2-(3-methylphenyl)piperidine | 218.20 |
| 4 | Cyclopentanone | 1-Cyclopentyl-2-(3-methylphenyl)piperidine | 244.22 |
Experimental Protocols: Aromatic Ring Functionalization
The derivatization of the aromatic ring is performed on an N-protected intermediate, typically the N-Boc or N-benzoyl derivative, to prevent side reactions with the piperidine nitrogen. The directing effects of the substituents on the ring must be considered. The methyl group is an ortho-, para-director, while the N-acyl piperidine group is generally a deactivating meta-director. The outcome will be a balance of these electronic effects and steric hindrance.[12][13][14]
Figure 2: Workflow for the functionalization of the aromatic ring.
Protocol for Friedel-Crafts Acylation
Friedel-Crafts acylation introduces a ketone functionality onto the aromatic ring, which can serve as a handle for further derivatization.[15][16] The reaction typically requires a strong Lewis acid catalyst. Regioselectivity is a key consideration; for m-xylene (a close analog), acylation occurs predominantly at the 4-position, para to one methyl group and ortho to the other, due to a combination of electronic and steric effects. A similar outcome is expected here, with substitution likely occurring at the position para to the methyl group and ortho to the piperidine substituent.
Protocol:
-
To a solution of N-benzoyl-2-(3-methylphenyl)piperidine (1.0 equivalent) in anhydrous DCM at 0 °C, add aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the acyl chloride (e.g., acetyl chloride, 1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
High-Throughput Purification and Analysis
The success of a library synthesis campaign is critically dependent on the ability to efficiently purify and characterize the resulting compounds.[17][18]
Purification: Mass-Directed Preparative HPLC
For diverse libraries, mass-directed preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for purification.[19] It allows for the isolation of the target compound based on its mass-to-charge ratio, even if it co-elutes with other UV-active impurities.
Method Development Strategy:
-
Scouting Gradient: A fast generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 5 minutes) is run on an analytical LC-MS system for a representative subset of the library to determine the retention time window of the products.[18]
-
Focused Gradient: Based on the scouting run, a focused, shallower gradient is designed for the preparative HPLC to maximize resolution around the target compounds.
-
Column Selection: A C18 stationary phase is a good starting point for most small molecule libraries. The column dimensions and particle size are chosen based on the desired loading capacity and throughput.
Table 4: General Preparative HPLC-MS Parameters
| Parameter | Value |
| Column | C18, 19 x 100 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Gradient | Compound-specific focused gradient |
| Detection | UV (e.g., 214, 254 nm) and Mass Spectrometry (ESI+) |
| Fraction Collection | Triggered by target mass [M+H]⁺ |
Analysis and Quality Control
Each purified compound must be analyzed to confirm its identity and purity.
-
LC-MS: A fast analytical LC-MS run is used to determine the purity of the final compound, typically aiming for >95% purity by UV absorbance at a relevant wavelength.[20][21]
-
NMR Spectroscopy: For key compounds or as a representative quality control measure for the library, ¹H and ¹³C NMR spectroscopy are used to confirm the structure.[22]
Example Characterization Data for (2-(3-Methylphenyl)piperidin-1-yl)(phenyl)methanone:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.45-7.10 (m, 9H, Ar-H), 5.50 (br s, 1H, NCH), 3.80 (d, 1H), 3.00 (t, 1H), 2.35 (s, 3H, Ar-CH₃), 1.90-1.50 (m, 6H, piperidine CH₂). (Note: Due to rotational isomers around the amide bond, some signals may be broadened).[23]
-
¹³C NMR (101 MHz, CDCl₃) δ: 170.5 (C=O), 143.0, 138.0, 136.5, 130.0, 129.5, 128.5, 128.0, 127.0, 126.5, 59.0, 48.0, 43.0, 30.0, 26.0, 25.0, 21.5 (Ar-CH₃).
-
LC-MS (ESI+): m/z calculated for C₁₉H₂₂NO [M+H]⁺: 280.17; found: 280.2.
Conclusion
This application note provides a robust and versatile framework for the synthesis of a chemical library based on the this compound scaffold. The detailed protocols for N-functionalization and aromatic ring modification offer a reliable starting point for generating novel compounds with significant structural diversity. By integrating these synthetic methods with modern high-throughput purification and analytical techniques, research organizations can significantly accelerate their drug discovery efforts, moving efficiently from library design to the identification of promising new chemical entities.
References
- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 2. thieme-connect.de [thieme-connect.de]
- 3. [PDF] Development of a custom high-throughput preparative liquid chromatography/mass spectrometer platform for the preparative purification and analytical analysis of compound libraries. | Semantic Scholar [semanticscholar.org]
- 4. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 16. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. tarosdiscovery.com [tarosdiscovery.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of a custom high-throughput preparative liquid chromatography/mass spectrometer platform for the preparative purification and analytical analysis of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. digibuo.uniovi.es [digibuo.uniovi.es]
- 23. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic Pathways to 2-(3-Tolyl)piperidine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 2-Arylpiperidine Scaffold
The 2-arylpiperidine motif, particularly exemplified by 2-(3-tolyl)piperidine, is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial presentation of substituents, making it a cornerstone for the design of potent and selective therapeutic agents. Compounds bearing this core structure have demonstrated a wide range of biological activities, finding applications as neurokinin receptor antagonists, anticancer agents, and antibiotics.[1] The development of efficient and scalable synthetic routes to access these valuable building blocks is therefore a critical endeavor for researchers in drug discovery and development.
This technical guide provides a comprehensive overview of robust catalytic methodologies for the synthesis of 2-(3-tolyl)piperidine, with a primary focus on the catalytic hydrogenation of 2-(3-tolyl)pyridine. We will delve into both heterogeneous and homogeneous catalytic systems, including cutting-edge asymmetric approaches for the synthesis of enantioenriched isomers. Furthermore, we will explore alternative strategies such as biocatalysis and hydroamination, offering a holistic perspective on the synthesis of this important molecule.
Core Strategy: Catalytic Hydrogenation of 2-(3-Tolyl)pyridine
The most direct and atom-economical route to 2-(3-tolyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 2-(3-tolyl)pyridine.[2] This transformation, while conceptually simple, presents distinct challenges. The inherent aromatic stability of the pyridine ring necessitates the use of highly active catalysts and often forcing reaction conditions.[3] Additionally, the basic nitrogen atom in both the starting material and the piperidine product can act as a ligand, potentially leading to catalyst inhibition or deactivation.[3]
The general transformation is depicted below:
Figure 1: General scheme for the hydrogenation of 2-(3-tolyl)pyridine.
Heterogeneous Catalysis: The Workhorse of Pyridine Reduction
Heterogeneous catalysts are widely employed for pyridine hydrogenation due to their operational simplicity, ease of separation from the reaction mixture, and potential for recycling. Precious metal catalysts, particularly those from the platinum group, are highly effective.
Common Heterogeneous Catalysts and Conditions:
| Catalyst | Support | Pressure (H₂) | Temperature | Solvent | Typical Yield | Reference |
| PtO₂ (Adams' catalyst) | - | 50-70 bar | Room Temp. | Glacial Acetic Acid | High | [4] |
| Rh/C | Carbon | 2-5 atm | Room Temp. | Toluene/Water | Good to High | [5] |
| Rh₂O₃ | - | 5 bar | 40 °C | 2,2,2-Trifluoroethanol (TFE) | High | [6][7] |
| Ru Nanoparticles | Support | Mild | Mild | Various | High | [8] |
| Raney Nickel | - | 2-5 atm | Room Temp. | Toluene/Water | Good | [9] |
Insights into Heterogeneous Systems:
-
Platinum(IV) Oxide (PtO₂): Adams' catalyst is a robust and reliable choice for the complete saturation of the pyridine ring. The use of glacial acetic acid as a solvent is common, as it protonates the pyridine nitrogen, facilitating the reduction.[4]
-
Rhodium Catalysts: Rhodium on carbon (Rh/C) and rhodium oxides are highly active catalysts that can operate under milder conditions of temperature and pressure compared to some other systems.[5][6][10] The use of fluorinated alcohols like TFE can enhance catalytic activity.[6][7]
-
Ruthenium Catalysts: Supported ruthenium nanoparticles have emerged as a practical and reusable option, demonstrating good functional group tolerance and providing the desired cis-hydrogenation products.[8]
-
Raney Nickel: While being a cost-effective option, Raney Nickel often requires higher catalyst loadings and can be pyrophoric, necessitating careful handling.[9]
Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst
This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[4][11]
Materials:
-
2-(3-tolyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
High-pressure autoclave/hydrogenator
Procedure:
-
To a high-pressure reaction vessel, add 2-(3-tolyl)pyridine and glacial acetic acid.
-
Carefully add the PtO₂ catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 70 bar.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas from the vessel.
-
Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and filter through a pad of Celite® to remove the catalyst.
-
Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude 2-(3-tolyl)piperidine.
-
Purify the crude product by column chromatography on silica gel or distillation to yield the pure product.
Homogeneous Catalysis: Precision and Asymmetric Synthesis
Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions. A significant advantage of homogeneous systems is the ability to employ chiral ligands to achieve asymmetric hydrogenation, yielding enantioenriched piperidines, which are of paramount importance in drug development.
Iridium-Catalyzed Asymmetric Hydrogenation:
A powerful strategy for the asymmetric hydrogenation of pyridines involves their activation as pyridinium salts.[3] This approach mitigates catalyst inhibition by the basic nitrogen of the substrate and product.[3] Iridium complexes bearing chiral phosphine ligands have proven particularly effective in this transformation.[12][13]
Figure 2: Workflow for asymmetric synthesis via pyridinium salt hydrogenation.
Key Features of Iridium-Catalyzed Asymmetric Hydrogenation:
-
Substrate Activation: The formation of N-benzyl or other N-alkyl pyridinium salts enhances the susceptibility of the pyridine ring to hydrogenation.[12]
-
Chiral Ligands: A variety of chiral phosphine ligands, such as MeO-BoQPhos and MP²-SEGPHOS, have been successfully employed to induce high levels of enantioselectivity.[12][14]
-
High Enantioselectivity: This method can provide access to chiral 2-alkylpiperidines with excellent enantiomeric ratios (er).[12]
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-(3-tolyl)pyridinium Bromide
This protocol is a conceptual adaptation based on reported methods for the asymmetric hydrogenation of 2-alkylpyridinium salts.[12]
Materials:
-
N-Benzyl-2-(3-tolyl)pyridinium bromide (prepared from 2-(3-tolyl)pyridine and benzyl bromide)
-
[Ir(COD)Cl]₂
-
Chiral ligand (e.g., MeO-BoQPhos)
-
Iodine (I₂)
-
Anhydrous and degassed solvent (e.g., THF)
-
High-pressure autoclave/hydrogenator
Procedure:
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]₂, the chiral ligand, and iodine in the specified solvent. Stir at room temperature to form the active catalyst.
-
Reaction Setup: In a separate autoclave insert, add the N-benzyl-2-(3-tolyl)pyridinium bromide and the prepared catalyst solution.
-
Hydrogenation: Seal the autoclave, purge with argon, and then pressurize with hydrogen to the desired pressure (e.g., 600 psi).
-
Stir the reaction at the specified temperature (e.g., 10-30 °C) for the required time (e.g., 24 hours).
-
Work-up and Deprotection: After careful depressurization, concentrate the reaction mixture. The N-benzyl group can be removed via hydrogenolysis (e.g., using Pd/C and H₂) to yield the enantioenriched 2-(3-tolyl)piperidine.
-
Purification and Analysis: Purify the final product by chromatography and determine the enantiomeric ratio by chiral HPLC.
Alternative Catalytic Strategies
While hydrogenation of the corresponding pyridine is the most common approach, other catalytic methods offer alternative synthetic entries to 2-(3-tolyl)piperidine and its derivatives.
Biocatalysis: The Green Chemistry Approach
Biocatalytic methods are gaining traction as sustainable alternatives to traditional chemical synthesis.[15] Transaminases, a class of enzymes, can be employed in the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones.[16] This approach offers access to both enantiomers with high enantiomeric excess.[16]
Figure 3: Biocatalytic synthesis of chiral piperidines using transaminases.
Hydroamination: C-N Bond Formation via Alkene Cyclization
Intramolecular hydroamination of appropriate aminoalkenes provides a direct route to the piperidine ring system. This reaction can be catalyzed by various transition metals, including palladium and Brønsted acids.[17][18] While not a direct synthesis from an aromatic precursor, it offers a versatile strategy for constructing highly substituted piperidines.
Troubleshooting and Safety Considerations
-
Catalyst Poisoning: The nitrogen lone pair in pyridines and piperidines can coordinate to the metal center and inhibit catalysis. In heterogeneous systems, increasing catalyst loading or using acidic additives can mitigate this. For homogeneous systems, the use of pyridinium salts is an effective strategy.
-
Incomplete Reduction: If the reaction stalls at the di- or tetrahydro-pyridine stage, increasing hydrogen pressure, temperature, or reaction time may be necessary.
-
Safety: Hydrogenations, especially at high pressure, should be conducted in a properly functioning autoclave behind a blast shield. Raney Nickel is pyrophoric and must be handled with care under a blanket of solvent. Always consult the Safety Data Sheets (SDS) for all reagents and catalysts.
Conclusion
The synthesis of 2-(3-tolyl)piperidine can be achieved through a variety of robust catalytic methods. The choice of strategy will depend on the specific requirements of the synthesis, including scale, desired stereochemistry, and available equipment. Heterogeneous catalytic hydrogenation offers a straightforward and scalable approach for the synthesis of the racemic compound. For access to enantioenriched 2-(3-tolyl)piperidine, a critical requirement for pharmaceutical applications, iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium salt stands out as a powerful and highly effective methodology. Emerging techniques in biocatalysis and other C-N bond-forming reactions continue to expand the synthetic chemist's toolkit for accessing this valuable molecular scaffold.
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Analytical Strategies for the Characterization of 2-(3-Methylphenyl)piperidine
Abstract
This document provides a detailed guide to the analytical methodologies for 2-(3-Methylphenyl)piperidine, a key heterocyclic scaffold in synthetic and medicinal chemistry. Due to its chiral nature and potential as a synthetic intermediate, robust and reliable analytical methods are crucial for ensuring its identity, purity, and enantiomeric integrity. This guide presents validated protocols for gas chromatography-mass spectrometry (GC-MS) for purity and identification, reversed-phase high-performance liquid chromatography (RP-HPLC) for quantification, and chiral HPLC for enantiomeric separation. Additionally, it covers spectroscopic characterization by Nuclear Magnetic Resonance (NMR). The causality behind experimental choices, system validation, and data interpretation is discussed to provide researchers with a comprehensive framework for analysis.
Introduction
The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural alkaloids[1]. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design[2]. This compound, specifically, is a disubstituted piperidine derivative that serves as a valuable building block in organic synthesis. The presence of a stereocenter at the C2 position means the molecule exists as a pair of enantiomers, which may exhibit different pharmacological and toxicological profiles[2].
Therefore, the development of precise and accurate analytical methods is not merely a quality control step but a fundamental requirement for any research or development program involving this compound. These methods are essential for:
-
Structural Confirmation: Verifying the chemical identity of the synthesized material.
-
Purity Assessment: Quantifying the presence of impurities, such as starting materials, by-products, or degradation products.
-
Enantiomeric Purity: Determining the enantiomeric excess (ee) of a sample, which is critical for stereoselective synthesis and pharmacological studies.
This application note details robust protocols using common analytical instrumentation, providing the scientific rationale to empower researchers to adapt and validate these methods for their specific needs.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 7022110[3] | |
| Molecular Formula | C₁₂H₁₇N | PubChem[3] |
| Molecular Weight | 175.27 g/mol | PubChem[3] |
| LogP (Predicted) | 2.5 | PubChem[3] |
| Chirality | Contains one stereocenter at C2 | N/A |
Analytical Methodologies: A Strategic Overview
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a decision-making workflow for analyzing this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the premier technique for identifying and quantifying volatile and thermally stable compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum that acts as a chemical fingerprint. This method is ideal for assessing purity and identifying unknown volatile impurities.
Rationale for Use: this compound has a relatively low molecular weight and is expected to be sufficiently volatile and stable for GC analysis. The use of a non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is effective for separating aromatic compounds and their isomers[4].
Protocol 4.1: Purity Analysis by GC-MS
1. Sample Preparation: a. Prepare a stock solution of 1 mg/mL this compound in methanol. b. Dilute the stock solution to a final concentration of ~50 µg/mL in methanol.
2. Instrumentation and Conditions: Modern gas chromatographs coupled with a single quadrupole or ion trap mass spectrometer are suitable[4][5].
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column providing excellent separation for a wide range of analytes. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial hold separates solvent, followed by a ramp that effectively elutes the analyte and any related impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion and expected fragments of the analyte and common impurities. |
3. Expected Data:
-
Retention Time (RT): A characteristic RT for the main peak.
-
Mass Spectrum: The molecular ion (M⁺) is expected at m/z 175. Key fragments may include losses corresponding to the methylphenyl group or fragments from piperidine ring opening. The base peak is often a stable fragment resulting from alpha-cleavage next to the nitrogen atom. A predicted spectrum can serve as a guide[6].
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. A non-polar C18 stationary phase is used with a polar mobile phase, and compounds elute based on their hydrophobicity.
Protocol 5.1: Purity and Quantification by RP-HPLC
1. Sample and Standard Preparation: a. Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). The use of a buffer or acid is crucial for obtaining sharp, symmetrical peaks for basic compounds like piperidines by suppressing the ionization of silanol groups on the silica support[7]. b. Standard Solutions: Accurately weigh and prepare a stock solution of a reference standard of this compound in 50:50 Acetonitrile:Water. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL). c. Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the linear range of the calibration curve (e.g., 50 µg/mL).
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil, LiChrosorb) | A standard C18 column provides excellent retention and separation for this type of analyte[7][8]. |
| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water with 0.1% Formic Acid | A simple isocratic method is often sufficient for purity analysis. Adjust the ratio to achieve a retention time of 3-10 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times[7]. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis at 254 nm | The phenyl ring provides strong chromophoric activity, making UV detection sensitive and reliable. |
Protocol 5.2: Chiral Separation by HPLC
Principle: Enantiomers have identical physical properties in an achiral environment but can be separated using a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, leading to different interaction energies and thus different retention times. Polysaccharide-based columns are widely used for their broad applicability.
1. Sample Preparation: a. Prepare a solution of the racemic or enantioenriched sample at ~0.5 mg/mL in the mobile phase.
2. Instrumentation and Conditions: The development of a chiral separation often requires screening different columns and mobile phases[9].
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | These columns are known for their excellent enantioselective recognition capabilities for a wide range of compounds. |
| Mobile Phase | Isocratic: Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine | A normal-phase system is common for chiral separations. The amine additive is critical to prevent peak tailing by masking active sites on the stationary phase. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal resolution and analysis time. |
| Column Temp. | 25 °C (Ambient) | Temperature can significantly affect chiral separations; consistency is key. |
| Injection Vol. | 5 µL | Smaller volumes can improve peak shape. |
| Detector | UV-Vis at 254 nm | As with RP-HPLC, the phenyl group allows for easy detection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will show the number of different protons, their connectivity (via coupling), and their chemical environment. ¹³C NMR will show the number of unique carbon atoms.
Rationale for Use: NMR is essential for confirming that the correct regioisomer (i.e., 3-methylphenyl vs. 2- or 4-methylphenyl) has been synthesized. The chemical shifts and coupling patterns are highly diagnostic[4][10].
Protocol 6.1: Structural Confirmation by ¹H and ¹³C NMR
1. Sample Preparation: a. Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
2. Instrumentation: a. A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
3. Expected Spectral Features:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (δ ~7.0-7.3 ppm): A complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
-
Piperidine Protons (δ ~1.5-3.5 ppm): A series of complex multiplets corresponding to the axial and equatorial protons of the piperidine ring. The proton at C2 (adjacent to the phenyl ring) will likely be a distinct multiplet.
-
NH Proton (δ ~1.5-2.5 ppm, broad): A broad singlet that may exchange with D₂O. Its chemical shift is concentration and solvent dependent.
-
Methyl Protons (δ ~2.3 ppm): A sharp singlet corresponding to the aryl-CH₃ group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons (δ ~120-140 ppm): Six signals are expected for the aromatic carbons.
-
Piperidine Carbons (δ ~25-65 ppm): Signals corresponding to the five carbons of the piperidine ring. The C2 carbon will be downfield due to its attachment to the phenyl group.
-
Methyl Carbon (δ ~21 ppm): A signal for the aryl-CH₃ carbon.
-
System Validation and Data Interpretation
A validated analytical method provides confidence in the results. Key parameters include:
-
System Suitability: Performed before analysis to ensure the system is working correctly.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement among a series of measurements.
-
Accuracy: The closeness of the test results to the true value.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively[5][7].
| System Suitability Parameter (for HPLC) | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) (for Chiral) | > 1.5 |
| %RSD of replicate injections | < 2.0% |
General Analytical Workflow
The following diagram outlines a typical workflow from sample submission to final report generation in a research or quality control environment.
Caption: Standard workflow for the analysis of a chemical sample.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous structural confirmation, accurate purity assessment, and precise determination of enantiomeric composition. By understanding the principles behind each method and adhering to systematic protocols and validation procedures, researchers in drug discovery and chemical development can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. (2S)-2-(3-methylphenyl)piperidine | C12H17N | CID 7022110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. scholars.direct [scholars.direct]
- 6. Human Metabolome Database: Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301) [hmdb.ca]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Chiral Separation of 2-(3-Methylphenyl)piperidine Enantiomers
Abstract
This application note presents a detailed protocol for the development of a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(3-Methylphenyl)piperidine. The pharmacological and toxicological profiles of chiral molecules are often enantiomer-dependent, making their separation and quantification a critical aspect of drug discovery and development.[1][2] This guide provides a comprehensive workflow, from the initial screening of chiral stationary phases (CSPs) to method optimization, tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The recommended approach utilizes a polysaccharide-based CSP under normal-phase conditions, a strategy that has demonstrated broad success for the resolution of piperidine derivatives.[3][4][5]
Introduction: The Significance of Chiral Purity
This compound is a chiral heterocyclic compound with a stereogenic center at the C2 position of the piperidine ring. As with many chiral compounds, the individual enantiomers can exhibit distinct biological activities. Therefore, the ability to separate and quantify these enantiomers is paramount for ensuring the safety, efficacy, and quality of potential drug candidates and for use as a chiral building block in synthesis.[6] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for this purpose, offering high resolution, reproducibility, and scalability.[4][7]
The development of a successful chiral separation method can be a complex undertaking, as the interactions governing enantiomeric recognition are highly specific.[8][9] This note provides a systematic approach to method development for this compound, focusing on the selection of an appropriate CSP and the optimization of the mobile phase to achieve baseline separation of the enantiomers.
The Scientific Rationale: Selecting the Right Tools
The successful chiral separation of this compound hinges on the selection of an appropriate chiral stationary phase that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[7] For piperidine derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective.[3][4] These CSPs, such as those found in the Chiralpak® and Chiralcel® series of columns, offer a variety of chiral selectors with different spatial arrangements of carbamate or ester groups on the polysaccharide backbone, creating "chiral pockets" that facilitate enantioselective interactions.[7]
Given that this compound is a basic compound, a normal-phase chromatographic approach is often favored. This typically involves a non-polar primary solvent, such as n-hexane or heptane, and a polar alcohol modifier, like isopropanol or ethanol. Crucially, the addition of a small amount of a basic additive, such as diethylamine (DEA), is often necessary to suppress interactions with residual silanol groups on the silica support and to improve peak shape and resolution.[3][5]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound, beginning with initial screening and proceeding to optimization.
Materials and Instrumentation
| Item | Description |
| HPLC System | An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector. |
| Chiral Columns | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralcel® OD-H, Chiralcel® OJ-H (or equivalent polysaccharide-based CSPs). Column dimensions: 250 mm x 4.6 mm, 5 µm particle size. |
| Chemicals | Racemic this compound, HPLC-grade n-hexane, HPLC-grade isopropanol (IPA), HPLC-grade ethanol (EtOH), Diethylamine (DEA, >99.5%). |
| Sample Preparation | Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL for injection. |
Phase 1: Chiral Stationary Phase Screening
The initial step in method development is to screen a variety of CSPs to identify the most promising candidate for the separation.
Screening Workflow:
Caption: Workflow for initial screening of chiral stationary phases.
Screening Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate each column with the screening mobile phase until a stable baseline is achieved.
-
Inject the racemic this compound standard onto each column.
-
Record the chromatograms and evaluate for any degree of separation.
-
Select the CSP that provides the best initial separation (even if it is not baseline resolved) for further optimization.
Phase 2: Method Optimization
Once the most promising CSP has been identified, the mobile phase composition should be optimized to achieve baseline resolution (Rs > 1.5).
Optimization Logic:
Caption: Logical flow for chiral method optimization.
Optimization Steps:
-
Vary the Alcohol Modifier Concentration: Adjust the percentage of isopropanol or ethanol in the mobile phase. A lower alcohol concentration generally increases retention and can improve resolution, but may also lead to broader peaks. Test concentrations from 5% to 20%.
-
Change the Alcohol Modifier Type: If resolution is still not optimal, substitute isopropanol with ethanol or vice versa. The different steric and hydrogen-bonding properties of these alcohols can significantly impact enantioselectivity.
-
Adjust the Basic Additive Concentration: Vary the concentration of DEA from 0.05% to 0.2%. This can have a profound effect on peak shape and retention time.
-
Optimize Column Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can influence the thermodynamics of the chiral recognition process and affect selectivity.[5]
Expected Results and Discussion
Based on the successful separation of similar piperidine-containing compounds, it is anticipated that a polysaccharide-based CSP, such as Chiralpak IA or Chiralcel OD-H, will provide good enantioselectivity for this compound.[3][4][10] An optimized method is expected to yield the following chromatographic parameters:
| Parameter | Expected Value | Significance |
| Resolution (Rs) | > 1.5 | Indicates baseline separation of the two enantiomers. |
| Selectivity (α) | > 1.1 | A measure of the separation factor between the two enantiomer peaks. |
| Tailing Factor (Tf) | 0.9 - 1.2 | Indicates good peak symmetry. |
| Retention Times (tR1, tR2) | < 15 minutes | Ensures a reasonable analysis time. |
The elution order of the enantiomers will depend on the specific CSP and mobile phase conditions used. Absolute configuration assignment would require the use of an enantiomerically pure standard or further characterization by techniques such as circular dichroism (CD) spectroscopy.
Conclusion
The protocol described in this application note provides a comprehensive and scientifically grounded strategy for developing a robust HPLC method for the chiral separation of this compound enantiomers. By systematically screening polysaccharide-based chiral stationary phases and optimizing the normal-phase mobile phase, researchers can achieve reliable and accurate quantification of the individual enantiomers, a critical step in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. hplc.today [hplc.today]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Activity of 2-(3-Methylphenyl)piperidine Analogs
Introduction: Unveiling the Pharmacological Profile of 2-(3-Methylphenyl)piperidine Analogs
The this compound scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1][2] Analogs of this series have shown potential as modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4][5][6] As such, these compounds are of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders.
This comprehensive guide provides detailed in vitro assays and protocols to meticulously characterize the pharmacological activity of this compound analogs. The methodologies described herein are designed to establish a comprehensive profile of these compounds, encompassing their binding affinity, functional potency, and potential off-target effects. The protocols are presented with the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the data with a high degree of confidence.
Section 1: Monoamine Transporter Binding Affinity Assessment
The initial step in characterizing this compound analogs is to determine their binding affinity for the primary molecular targets: DAT, NET, and SERT. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the interaction between a compound and its target receptor or transporter.[6]
Principle of Radioligand Binding Assays
These assays rely on the competition between the unlabeled test compound (the this compound analog) and a radiolabeled ligand with known high affinity and specificity for the target transporter. The amount of radioligand displaced by the test compound is proportional to the affinity of the test compound for the transporter. The data are used to calculate the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the transporters at equilibrium.
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for DAT, NET, and SERT
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Paroxetine
-
-
Non-specific Binding Control:
-
DAT: GBR 12909 (10 µM)
-
NET: Desipramine (10 µM)
-
SERT: Fluoxetine (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in fresh assay buffer to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kₔ), and 50 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 50 µL of membrane suspension.
-
Competition Binding: Add 50 µL of the test compound at various concentrations (typically a 10-point dilution series), 50 µL of radioligand solution, and 50 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation:
| Analog | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| Compound A | 15.2 | 89.7 | 250.4 |
| Compound B | 5.8 | 25.1 | 110.9 |
| Compound C | 120.5 | 450.2 | >1000 |
Section 2: Functional Assessment of Monoamine Transporter Inhibition
While binding assays provide information on the affinity of a compound for its target, functional assays are crucial to determine its potency in inhibiting the transporter's primary function: the reuptake of neurotransmitters.
Principle of Neurotransmitter Uptake Assays
These assays measure the ability of a test compound to block the transport of a radiolabeled or fluorescent substrate into cells expressing the target transporter. The reduction in substrate uptake in the presence of the test compound is a direct measure of its inhibitory potency.
Experimental Workflow: Neurotransmitter Uptake Assay
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Detailed Protocol: [³H]Neurotransmitter Uptake Inhibition Assay
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.
-
Radiolabeled Substrates:
-
DAT: [³H]Dopamine
-
NET: [³H]Norepinephrine
-
SERT: [³H]Serotonin (5-HT)
-
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Test Compounds: this compound analogs.
-
Stop Solution: Ice-cold KRH buffer.
-
Lysis Buffer: 1% SDS solution.
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate (at a concentration near its Kₘ).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold stop solution.
-
-
Detection:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
-
Data Analysis:
-
Determine the percentage of inhibition of uptake for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Analog | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Compound A | 25.6 | 150.3 | 480.1 |
| Compound B | 9.2 | 42.8 | 195.7 |
| Compound C | 210.9 | 850.6 | >2000 |
Section 3: Assessment of Functional Activity at G-Protein Coupled Receptors (GPCRs)
It is essential to evaluate the potential off-target effects of this compound analogs, particularly at GPCRs that are commonly modulated by CNS-active compounds. Cyclic AMP (cAMP) assays are a robust method for assessing the functional activity of compounds at Gₛ- and Gᵢ-coupled GPCRs.[7][8]
Principle of cAMP Assays
These assays measure the intracellular concentration of cAMP, a second messenger whose production is regulated by adenylyl cyclase. Gₛ-coupled receptors activate adenylyl cyclase, leading to an increase in cAMP levels, while Gᵢ-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.[7][8]
Experimental Workflow: cAMP Assay
Caption: Workflow for a functional cAMP assay.
Detailed Protocol: HTRF-Based cAMP Assay
Materials:
-
Cell Lines: HEK293 or CHO cells expressing the GPCR of interest.
-
cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
Agonist: A known agonist for the target GPCR (for antagonist mode).
-
Test Compounds: this compound analogs.
-
384-well plates and a plate reader capable of HTRF detection.
Procedure:
-
Cell Plating:
-
Plate the cells in a 384-well plate and culture overnight.
-
-
Agonist Mode:
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of the known agonist (typically at its EC₈₀) to all wells except the basal control.
-
Incubate for a specified time.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
For agonist mode, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ value.
-
For antagonist mode, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Data Presentation:
| Analog | Target GPCR | Agonist EC₅₀ (nM) | Antagonist IC₅₀ (nM) |
| Compound A | 5-HT₁ₐ Receptor | >10,000 | 850.2 |
| Compound B | D₂ Receptor | >10,000 | 120.5 |
| Compound C | α₂-Adrenergic Receptor | >10,000 | >10,000 |
Conclusion: Building a Comprehensive Pharmacological Profile
By systematically applying the in vitro assays detailed in these application notes, researchers can construct a comprehensive pharmacological profile for novel this compound analogs. This multi-faceted approach, encompassing binding affinity, functional potency at monoamine transporters, and assessment of off-target GPCR activity, is critical for identifying promising lead candidates for further drug development. The insights gained from these assays will provide a solid foundation for understanding the structure-activity relationships within this chemical series and for guiding the optimization of compounds with the desired therapeutic properties.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 2. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 2,3-Disubstituted Piperidines
Welcome to the technical support center for the stereoselective synthesis of 2,3-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. The piperidine motif is a cornerstone of medicinal chemistry, and controlling the stereochemistry at the C2 and C3 positions is a frequent and significant challenge.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to help you diagnose and solve common issues encountered in your synthetic routes, enabling you to achieve your target molecules with high stereochemical fidelity.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Poor Diastereoselectivity (Controlling cis vs. trans)
Question: My reaction, intended to produce a cis-2,3-disubstituted piperidine via the reduction of a tetrahydropyridine precursor, is yielding a nearly 1:1 mixture of cis and trans diastereomers. What factors should I investigate to improve the diastereomeric ratio (d.r.)?
Answer: This is a classic challenge in piperidine synthesis. The facial selectivity of the reduction is determined by the conformation of the iminium or enamine intermediate and the trajectory of hydride delivery. Several factors dictate this outcome, and systematic optimization is key.
Plausible Causes & Troubleshooting Steps:
-
Conformational Control of the Intermediate: The stereochemical outcome is often dictated by the thermodynamically preferred conformation of the cyclic iminium or enamine intermediate just before reduction. Substituents will try to occupy equatorial positions to minimize steric strain. The approach of the reducing agent will then typically occur from the less hindered face.
-
Actionable Insight: The choice of N-protecting group is critical. A bulky N-substituent (e.g., Boc, Cbz) can significantly influence the ring conformation and, consequently, the diastereoselectivity of reactions at adjacent positions.[2] For instance, an N-Boc group might favor a conformation that shields one face of the ring, directing the attack of a reagent to the opposite face.[2]
-
-
Reducing Agent & Reaction Conditions: The nature of the hydride source and the reaction conditions play a pivotal role.
-
Bulky Reducing Agents: Employing a sterically demanding reducing agent (e.g., L-Selectride®) can amplify the difference in steric hindrance between the two faces of the intermediate, leading to higher diastereoselectivity.
-
Acid Co-catalysis: In the reduction of dihydropyridine intermediates, the presence and strength of a Brønsted acid can be crucial. The acid facilitates the formation of an iminium ion, and the choice of acid can influence the stereochemical outcome.[3][4] A systematic screen of acids (e.g., acetic acid, pivalic acid, TFA) is recommended, as stronger acids can sometimes lead to worse results.[3][4]
-
Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.
-
Data-Driven Optimization for Diastereoselective Reduction:
The following table summarizes literature findings on the influence of reaction conditions on the diastereoselective reduction of a dihydropyridine intermediate to a tetrahydropyridine.[4][5]
| Entry | Reducing Agent | Acid (5 equiv.) | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) |
| 1 | NaBH₄ | Acetic Acid | Toluene/EtOH | 0 to RT | 75 | >95:5 |
| 2 | NaBH₄ | Pivalic Acid | Toluene/EtOH | 0 to RT | 95 | >95:5 |
| 3 | NaBH₄ | TFA | Toluene/CH₂Cl₂ | 0 to RT | 55 | 60:40 |
| 4 | NaBH(OAc)₃ | Acetic Acid | Toluene/EtOH | 0 to RT | 80 | 90:10 |
Data adapted from Douglass, C. J., et al. (2012). J. Am. Chem. Soc.[3][4]
Workflow for Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: Epimerization of the C2 Stereocenter
Question: I have successfully synthesized my target cis-2,3-disubstituted piperidine, but I am observing gradual epimerization at the C2 position to the more stable trans isomer during purification or subsequent steps. How can I prevent this?
Answer: Epimerization at the C2 position is a common and frustrating problem, particularly when a substituent at this position is adjacent to an electron-withdrawing group (like an ester) and the nitrogen is protected. The C2 proton is acidic and can be removed by a base, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in loss of stereochemical integrity.[2]
Plausible Causes & Mitigation Strategies:
-
Basic Conditions: Exposure to even mild bases (e.g., silica gel, amine bases like triethylamine, basic workup conditions) can catalyze epimerization, especially if the C2 proton's acidity is enhanced.
-
Actionable Insight:
-
Purification: Avoid standard silica gel chromatography if possible. Consider using treated silica (e.g., washed with a non-basic solvent system) or alternative purification methods like reverse-phase chromatography or crystallization.
-
Workup: Use a carefully controlled acidic or neutral workup (e.g., pH 7 buffer) to quench reactions. Avoid basic washes (e.g., NaHCO₃ solution) if epimerization is observed.
-
-
-
Thermodynamic Driving Force: Often, the trans isomer is thermodynamically more stable than the cis isomer because it allows both substituents to occupy pseudo-equatorial positions, minimizing steric interactions.[2] Your kinetically formed cis product is therefore prone to isomerizing to the thermodynamic trans product.
-
Actionable Insight: If the desired product is the kinetic isomer, it must be handled under conditions that prevent equilibration. This means strict avoidance of basic conditions and elevated temperatures. If subsequent steps require basic conditions, consider changing the synthetic route or the point at which the stereocenter is set.
-
-
Photocatalytic Epimerization: Recent studies have shown that photoredox catalysis in the presence of a hydrogen atom transfer (HAT) catalyst can efficiently epimerize piperidines to their most stable diastereomer.[6][7][8]
-
Actionable Insight: While this is a powerful synthetic tool, it also highlights a potential liability. Protect your compounds from prolonged exposure to light, especially if trace photocatalysts or sensitizers could be present.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best overall strategy: chiral auxiliary, substrate control, or asymmetric catalysis?
A1: The optimal strategy depends on your target molecule, available starting materials, and scalability requirements.
-
Chiral Auxiliaries: These are stoichiometric sources of chirality that are temporarily attached to the substrate to direct a stereoselective transformation.[9] They are reliable and often provide high diastereoselectivity.[10]
-
Substrate Control: This strategy leverages existing stereocenters in the starting material (e.g., from the chiral pool) to direct the formation of new stereocenters.
-
Pros: Can be very efficient if a suitable chiral starting material is available.
-
Cons: Limited by the availability of appropriate chiral pool materials.
-
-
Asymmetric Catalysis: This uses a substoichiometric amount of a chiral catalyst to generate a large amount of enantiomerically enriched product.
-
Pros: Highly atom-economical and efficient, ideal for large-scale synthesis.[10] Many powerful methods exist, such as asymmetric hydrogenation or Rh-catalyzed cyclizations.[11][12]
-
Cons: Catalyst development and optimization can be time-consuming; catalysts can be expensive and sensitive to reaction conditions.
-
Decision-Making Flowchart:
Caption: Choosing a stereoselective synthesis strategy.
Q2: How can I definitively determine the relative and absolute stereochemistry of my 2,3-disubstituted piperidine?
A2: Unambiguous stereochemical assignment is critical and requires a combination of analytical techniques.
-
NMR Spectroscopy (Relative Stereochemistry):
-
¹H-¹H Coupling Constants (J-values): The key is to measure the coupling constant between the protons at C2 and C3 (J₂﹐₃). For a six-membered ring in a chair conformation:
-
A large J-value (typically 8-12 Hz) indicates a diaxial relationship between the two protons, which corresponds to a trans arrangement of the substituents.
-
A small J-value (typically 2-5 Hz) indicates an axial-equatorial or diequatorial relationship, which corresponds to a cis arrangement of the substituents.
-
-
Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE experiments can show through-space correlations. A strong NOE between the protons at C2 and C3 indicates they are on the same face of the ring (cis). The absence of this correlation suggests a trans relationship.[13]
-
-
X-ray Crystallography (Absolute & Relative Stereochemistry): This is the gold standard. If you can grow a suitable crystal of your final compound or a derivative, single-crystal X-ray diffraction provides an unambiguous determination of both the relative and absolute stereochemistry.[14]
-
Chiral Chromatography/Synthesis (Absolute Stereochemistry):
-
Chiral HPLC/SFC: Comparing the retention time of your product to that of an authentic, stereochemically defined standard can confirm the absolute configuration.
-
Correlation: Chemically converting your product to a known compound without affecting the stereocenters is a classic method for assigning absolute stereochemistry.
-
Key Experimental Protocol: Diastereoselective Reduction of a Dihydropyridine Intermediate
This protocol is adapted from a literature procedure for the highly diastereoselective synthesis of a cis-tetrahydropyridine.[3][4]
Objective: To reduce a 1,2-dihydropyridine intermediate to the corresponding all-cis-1,2,3,6-tetrahydropyridine with high diastereoselectivity.
Materials:
-
1,2-Dihydropyridine substrate (1.0 equiv)
-
Sodium borohydride (NaBH₄) (3.0 equiv)
-
Pivalic acid (PivOH) (5.0 equiv)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium borohydride (3.0 equiv) in anhydrous ethanol.
-
Cool the suspension to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the 1,2-dihydropyridine substrate (1.0 equiv) and pivalic acid (5.0 equiv) in anhydrous toluene.
-
Slowly add the toluene solution of the substrate and acid to the cold NaBH₄ suspension via syringe or cannula over 10-15 minutes. Vigorous gas evolution may be observed.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (approx. 16 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy or GC-MS analysis.[4][5]
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in the Synthesis of 2-(3-Methylphenyl)piperidine
Welcome to the technical support center for the synthesis of 2-(3-Methylphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and ultimately improve the isolated yield of this valuable piperidine building block. We will move beyond simple procedural lists to explore the chemical principles behind common pitfalls and their solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when undertaking the synthesis of 2-arylpiperidines.
Q1: What are the primary reasons for low yields in the synthesis of this compound?
A1: Low isolated yields can typically be traced back to four main areas:
-
Incomplete Reaction: The reaction fails to proceed to completion, leaving significant amounts of starting material. This is often due to catalyst deactivation, suboptimal reaction conditions (temperature, pressure, time), or reversible reaction equilibria.
-
Side Product Formation: Competing reaction pathways lead to the formation of undesired byproducts, which consumes starting material and complicates purification. Common side reactions include over-reduction, dimerization, or elimination.
-
Difficult Purification: The target compound may be difficult to separate from starting materials, byproducts, or residual reagents. This can lead to product loss during chromatography, extraction, or crystallization. For instance, piperidines can be challenging to purify via silica gel chromatography due to their basicity.
-
Product Decomposition: The final product or key intermediates may be unstable under the reaction or workup conditions, particularly in the presence of strong acids or oxidants.
Q2: Which synthetic route is generally most effective for a non-activated arylpiperidine like this compound?
A2: For a substrate like this compound, two routes are generally considered the most robust and scalable:
-
Catalytic Hydrogenation of a Pyridine Precursor: The reduction of 2-(3-Methylphenyl)pyridine is often the most direct method. Modern catalytic systems offer high efficiency, though they require careful optimization of catalyst, solvent, and conditions to avoid side reactions.[1][2]
-
Intramolecular Reductive Amination: This method involves the cyclization of a linear precursor, such as a 1,5-dicarbonyl compound or a δ-amino ketone. It is a highly versatile method that forms the C-N and C-C bonds of the ring in a controlled manner.[3][4][5]
The Pictet-Spengler reaction, while powerful for electron-rich systems like indoles, generally gives poor yields for less nucleophilic aromatic rings like the m-tolyl group and requires harsh acidic conditions, making it a less favorable choice here.[6][7]
Q3: My crude product looks clean by NMR, but my isolated yield after silica gel chromatography is very low. What is happening?
A3: This is a classic issue when purifying basic compounds like piperidines on standard silica gel. The acidic nature of silica can cause strong adsorption of your amine product, leading to significant streaking and poor recovery.
Solutions:
-
Base-Deactivated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add 1-2% triethylamine to your eluent system.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel for your column.
-
Salt Formation and Extraction: Convert the piperidine into its hydrochloride (HCl) or another salt. The salt is often crystalline and can be purified by recrystallization, avoiding chromatography altogether. The free base can then be regenerated by treatment with a base. This is often the most effective method for achieving high purity and yield on a larger scale.[8]
Part 2: Troubleshooting Guide for Key Synthetic Routes
This section provides detailed, question-driven troubleshooting for the two most common synthetic strategies.
Route A: Catalytic Hydrogenation of 2-(3-Methylphenyl)pyridine
This approach is atom-economical but sensitive to reaction parameters.
Q4: My hydrogenation reaction is stalling, with significant starting pyridine remaining even after extended reaction times. What should I investigate?
A4: A stalled hydrogenation points to an issue with the catalyst or the reaction environment.
Caption: Competing pathways in intramolecular reductive amination.
Troubleshooting Guide:
-
Choice of Reducing Agent: This is the most critical parameter.
-
Sodium Borohydride (NaBH₄): Too reactive. It will reduce your starting ketone before cyclization can occur. Avoid using it in a one-pot procedure.
-
Sodium Cyanoborohydride (NaBH₃CN): The classic choice. It is stable at neutral to slightly acidic pH and selectively reduces the protonated iminium ion much faster than it reduces a ketone. [3][4]This allows the cyclization equilibrium to be effectively trapped. Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions. Maintain pH > 6.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): An excellent, milder alternative to NaBH₃CN. It is not moisture-sensitive, does not produce toxic byproducts, and is highly effective for reductive aminations. It is often the reagent of choice in modern synthesis. [9]2. pH Control: The reaction is highly pH-dependent. Cyclization to the iminium ion is acid-catalyzed, but the free amine is the active nucleophile. A pH of 6-7 is typically optimal. You can use buffers (e.g., ammonium acetate) to maintain the correct pH.
-
-
Ammonia Source: Using ammonium acetate is often superior to aqueous ammonia, as it provides both the ammonia source and acts as a buffer to maintain the optimal pH for the reaction.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Optimal pH | Pros | Cons |
| Sodium Cyanoborohydride | NaBH₃CN | 6-7 | Highly selective for iminium ions | Toxic (HCN release in strong acid) |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | 5-7 | Non-toxic, mild, highly effective | More expensive, higher molecular weight |
| Sodium Borohydride | NaBH₄ | >8 | Inexpensive, powerful | Not selective, reduces ketones/aldehydes |
Part 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific setup.
Protocol 1: Catalytic Hydrogenation of 2-(3-Methylphenyl)pyridine
-
Setup: To a high-pressure reaction vessel (e.g., Parr shaker bottle), add 2-(3-Methylphenyl)pyridine (1.0 eq).
-
Catalyst & Solvent: Add Platinum(IV) oxide (PtO₂, 5 mol%) and ethanol (approx. 0.1 M concentration).
-
Acidification: Add concentrated HCl (1.1 eq) dropwise.
-
Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the reactor to 100 psi with hydrogen. [10]5. Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring hydrogen uptake.
-
Workup: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with 1M NaOH to neutralize the HCl salt and remove any remaining acidic impurities. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify via vacuum distillation or by salt formation/recrystallization as described in Q3.
Protocol 2: One-Pot Intramolecular Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the precursor δ-dicarbonyl compound (e.g., 6-oxo-6-(m-tolyl)hexan-2-one, 1.0 eq) and ammonium acetate (5.0 eq).
-
Solvent: Add methanol (MeOH) to achieve a concentration of approximately 0.2 M.
-
pH Adjustment: Check the pH of the solution; it should be in the range of 6-7.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at room temperature. (Caution: Handle in a fume hood) .
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.
-
Workup: Quench the reaction by carefully adding 1M HCl at 0°C until gas evolution ceases. Basify the solution with 2M NaOH until pH > 10.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product as described previously.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 2-(3-Methylphenyl)piperidine and its Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(3-Methylphenyl)piperidine and its related derivatives. As a core structural motif in many pharmaceuticals and research chemicals, the purity of these piperidine compounds is paramount for reliable downstream applications and biological assays.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflows effectively.
The inherent basicity of the piperidine nitrogen atom, combined with the moderate polarity imparted by the substituted phenyl ring, presents unique challenges.[2][3] Issues such as peak tailing in chromatography, difficulty with crystallization, and susceptibility to oxidation are common hurdles. This document provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My compound is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
Answer:
This is the most common issue when purifying piperidine derivatives on standard silica gel.
-
Causality: The root cause is an acid-base interaction between the basic nitrogen atom of your piperidine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding slows the elution of the compound in an uneven manner, leading to broad, tailing peaks and poor separation from impurities.
-
Solution: The key is to neutralize the acidic sites on the silica gel by modifying your mobile phase (eluent). By adding a small amount of a basic modifier, you create a competitive binding environment where the modifier preferentially interacts with the silica, allowing your compound to elute more symmetrically.
Recommended Actions:
-
Add Triethylamine (TEA): Add 0.5-2% triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This is the most common and effective solution.[1][3]
-
Use Ammonia: For very basic compounds, a solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system.
-
Use Neutral or Basic Alumina: As an alternative to silica, consider using neutral or basic alumina as your stationary phase, which lacks the acidic character of silica.
-
Pre-treat the Silica: You can create a slurry of your silica gel in the eluent containing the basic modifier and let it stand for a few minutes before packing the column. This ensures the stationary phase is fully neutralized before you load your sample.
-
Question 2: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This is common for piperidine derivatives, especially when the free base has a low melting point or when the solvent system is not optimal.
-
Causality: This phenomenon typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by a solvent that is too nonpolar or by cooling the solution too rapidly.
-
Solution: The goal is to slow down the precipitation process and encourage orderly crystal lattice formation.
Recommended Actions:
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, ethanol). Then, slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes, diethyl ether) dropwise at room temperature until the solution becomes slightly turbid (cloudy).[1][2] If it becomes too cloudy, add a drop or two of the "good" solvent to clarify it, then allow it to stand undisturbed.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Convert to a Salt: This is often the most robust solution. The free base of this compound is likely an oil or low-melting solid. By converting it to a salt (e.g., hydrochloride, hydrobromide), you introduce ionic character, which significantly increases the melting point and the propensity for crystallization. To do this, dissolve the free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent dropwise. The salt will often precipitate directly as a crystalline solid.
-
Question 3: My purified compound is a yellow or brown color, but the literature reports it as colorless. What is this impurity and how can I remove it?
Answer:
Color in amine samples often indicates the presence of oxidation products.
-
Causality: The nitrogen atom in piperidines can be susceptible to oxidation over time, especially when exposed to air and light.[1] This can lead to the formation of N-oxides or other colored degradation byproducts.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable solvent. Add a small amount of activated charcoal (approx. 1-2% by weight), heat the mixture gently for 5-10 minutes, and then filter it through a pad of Celite® while hot to remove the charcoal. The charcoal adsorbs many colored impurities. You can then proceed with crystallization or solvent removal.
-
Column Chromatography: A well-run column chromatography, as described in Question 1, is often sufficient to separate the desired compound from more polar, colored impurities.
-
Prevention: After purification, store your compound under an inert atmosphere (nitrogen or argon) in a sealed vial, protected from light, and refrigerated if thermally sensitive. This minimizes re-oxidation.
-
Frequently Asked Questions (FAQs)
What are the primary methods for purifying this compound and its derivatives?
The choice of method depends on the scale of the reaction, the physical state of the compound (solid or liquid), and the nature of the impurities.[1]
-
Flash Column Chromatography: The most versatile method for separating the target compound from impurities with different polarities. It is essential to use a basic modifier in the eluent (see Troubleshooting Question 1).[1][3]
-
Recrystallization: A powerful technique for purifying solid compounds to a high degree of purity. If the free base is an oil, conversion to a crystalline salt (e.g., hydrochloride) is highly recommended.[1][2]
-
Acid-Base Extraction: An effective workup or pre-purification step. Since the product is basic, it can be extracted from an organic solvent (like ether or ethyl acetate) into an aqueous acid (like 1M HCl). Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent.[1]
-
Distillation: Suitable for liquid derivatives that are thermally stable and have a boiling point significantly different from impurities.[1]
How do I separate the enantiomers of chiral this compound?
Since the substitution is at the 2-position, the compound is chiral and will typically be synthesized as a racemic mixture. Separating these enantiomers (a process called resolution) is crucial for pharmaceutical applications.
-
Diastereomeric Salt Formation: React the racemic piperidine base with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid, mandelic acid, or (S)-(+)-camphorsulfonic acid.[4] This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization.[4] Once a single diastereomeric salt is isolated, the free base can be liberated by treatment with a strong base (e.g., NaOH).[1][4]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for direct separation of enantiomers without derivatization.[5][6] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are common choices.[6]
What are some good starting solvent systems for TLC and column chromatography?
For piperidine derivatives of moderate polarity, the following systems are excellent starting points. Always optimize with Thin-Layer Chromatography (TLC) first to find a system that gives your product a Retention Factor (Rf) of ~0.3.[1]
| Polarity of Derivative | Starting Solvent System (v/v) | Basic Modifier |
| Low Polarity | 95:5 Hexane / Ethyl Acetate | + 1% Triethylamine |
| Medium Polarity | 70:30 Hexane / Ethyl Acetate | + 1% Triethylamine |
| High Polarity | 95:5 Dichloromethane / Methanol | + 1% Triethylamine |
| Very High Polarity | 90:10 Dichloromethane / Methanol | + 2% Triethylamine or NH3/MeOH |
Visualized Workflows and Protocols
Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Separation of 2-Arylpiperidine Isomers
Welcome to the technical support center for the resolution of 2-arylpiperidine isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating these complex molecules. The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, and achieving pure isomers is often a critical step in development. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Separations (HPLC/SFC)
Question 1: I'm observing significant peak tailing for my 2-arylpiperidine isomers during reverse-phase HPLC analysis. What is the likely cause and how can I fix it?
Answer:
Peak tailing with basic compounds like 2-arylpiperidines is a classic problem in chromatography, most often caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based stationary phase.[1][2][3] These interactions lead to a non-ideal distribution of the analyte between the mobile and stationary phases, resulting in a distorted, tailing peak shape.[4][5][6]
Here’s a systematic approach to troubleshooting this issue:
-
Mobile Phase pH Adjustment: The most direct way to suppress silanol interactions is to protonate them by lowering the mobile phase pH.[1][4] Operating at a pH of 2-3 will ensure the silanol groups are fully protonated and less likely to interact with your basic analyte.[1] However, be mindful that standard silica columns can degrade at pH values below 3.[1]
-
Addition of a Basic Modifier: A highly effective strategy is to add a small amount of a basic "competitor" to the mobile phase.[2][3][7] Additives like diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5% will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.[2][3][7]
-
Column Selection: Not all C18 columns are created equal. Consider using a column with end-capping, where the residual silanol groups are chemically deactivated.[8] Alternatively, columns specifically designed for basic compounds, often labeled as "base-deactivated," can provide excellent peak shapes without the need for aggressive mobile phase additives.[3]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[4] Try reducing the injection volume or diluting your sample to see if the peak shape improves.
Question 2: My 2-arylpiperidine enantiomers are not separating on my chiral column. What are the first steps for method development?
Answer:
Achieving enantiomeric separation is often a process of trial and error, but a systematic screening approach can save significant time and resources.[9][10] The key is to find a chiral stationary phase (CSP) that provides the necessary stereochemical recognition for your specific 2-arylpiperidine.
Initial Screening Strategy:
-
CSP Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are the most versatile and successful for a wide range of chiral compounds, including piperidine derivatives.[2][11][12] Start by screening a set of complementary polysaccharide columns (e.g., Chiralpak® IA, IB, IC, AD-H).[2]
-
Mobile Phase Screening: For normal-phase chromatography, a good starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol).[2][12] A common initial screening condition is n-hexane/isopropanol (90:10, v/v) with 0.1% DEA to improve peak shape for the basic piperidine.[2] For reversed-phase mode, try acetonitrile or methanol with aqueous buffers like ammonium bicarbonate or ammonium acetate.[2]
DOT Diagram: Chiral Method Development Workflow
Caption: A typical workflow for chiral method development.
Question 3: I'm using Supercritical Fluid Chromatography (SFC) for my chiral separation, but the resolution is poor. How can I optimize my SFC method?
Answer:
SFC is a powerful technique for chiral separations, often providing faster analysis times and unique selectivity compared to HPLC.[10][13][14] Optimization in SFC involves manipulating different parameters than in HPLC.
Key Optimization Parameters in SFC:
| Parameter | Effect on Separation | Troubleshooting Tips |
| Co-solvent | The choice and percentage of the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) significantly impact retention and selectivity. | Screen different alcohols. Methanol is a good starting point. Vary the percentage of the co-solvent; lower percentages generally increase retention and may improve resolution. |
| Additive | Crucial for basic compounds like 2-arylpiperidines to improve peak shape and selectivity.[13][15][16] | Add a basic modifier like DEA or isopropylamine (0.1-2% v/v) to the co-solvent.[13] Sometimes a combination of acidic and basic additives can be beneficial.[13][17] |
| Back Pressure | Affects the density of the supercritical fluid, which in turn influences its solvating power and the resulting chromatography.[10] | A typical starting back pressure is 150 bar. Systematically vary the back pressure (e.g., from 100 to 200 bar) to see its effect on resolution. |
| Temperature | Can influence the kinetics of the chiral recognition process and the viscosity of the mobile phase. | Explore a temperature range, for example, from 25°C to 40°C. |
DOT Diagram: SFC Optimization Logic
Caption: A logical progression for optimizing SFC separations.
Question 4: I have a mixture of four stereoisomers (two pairs of enantiomers). How should I approach this separation?
Answer:
Separating a mixture of four stereoisomers requires a two-step approach: first, separate the diastereomeric pairs, and then resolve the enantiomers within each pair.
-
Diastereomer Separation (Achiral Chromatography): Diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., C18, silica).[18] Develop a method using flash chromatography or HPLC to separate the two pairs of enantiomers from each other. Thin-layer chromatography (TLC) is an excellent tool for quickly screening solvent systems for this initial separation.[19]
-
Enantiomer Separation (Chiral Chromatography): Once the diastereomeric pairs are isolated, each pair can be resolved into its individual enantiomers using the chiral chromatography methods described in the previous questions. It is possible that a single chiral method will work for both pairs of enantiomers, but this must be verified experimentally.
Crystallization-Based Separations
Question 5: Can I separate my 2-arylpiperidine diastereomers by crystallization?
Answer:
Yes, diastereoselective crystallization is a powerful technique for separating diastereomers, especially on a larger scale.[3] This method relies on the different solubilities of the diastereomers, or their salts, in a particular solvent system.
A common strategy is to form diastereomeric salts by reacting your racemic 2-arylpiperidine with a chiral acid. The resulting salts will be diastereomers and may have significantly different crystal packing energies and solubilities, allowing one to crystallize preferentially.
Crystallization-Induced Diastereomer Transformation (CIDT):
In some cases, if the stereocenter is labile under the crystallization conditions, a dynamic process called Crystallization-Induced Diastereomer Transformation (CIDT) can occur.[20][21][22] In this scenario, the more soluble diastereomer in solution can epimerize to the less soluble diastereomer, which then crystallizes out. This can theoretically convert the entire mixture to a single, solid diastereomer, leading to very high yields.[23]
Experimental Protocols
Protocol 1: Generic Screening Protocol for Chiral HPLC
-
Column: Chiralpak IA (or other polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.
-
Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.
-
Mobile Phase B (Reversed Phase): Acetonitrile/20 mM Ammonium Bicarbonate (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength for your 2-arylpiperidine.
-
Procedure: a. Prepare a 1 mg/mL solution of your racemic 2-arylpiperidine in a suitable solvent (e.g., isopropanol for normal phase, methanol/water for reversed phase). b. Equilibrate the column with the chosen mobile phase for at least 30 minutes. c. Inject the sample and monitor the chromatogram for separation. d. If no separation is observed, screen other CSPs and mobile phase compositions.
Protocol 2: Diastereomeric Salt Formation for Crystallization
-
Reactants:
-
1 equivalent of your racemic 2-arylpiperidine.
-
0.5 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid).
-
-
Solvent: Choose a solvent in which your starting material is soluble but one of the diastereomeric salts is expected to be less soluble (e.g., ethanol, isopropanol, ethyl acetate).
-
Procedure: a. Dissolve the 2-arylpiperidine in the chosen solvent with gentle heating. b. In a separate flask, dissolve the chiral resolving agent in a minimal amount of the same solvent. c. Add the resolving agent solution dropwise to the 2-arylpiperidine solution while stirring. d. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. f. Analyze the crystals and the mother liquor by chiral HPLC to determine the diastereomeric purity.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromtech.com [chromtech.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. fagg.be [fagg.be]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. diva-portal.org [diva-portal.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Arylpiperidine Synthesis
Welcome to the technical support center for the synthesis of 2-arylpiperidines. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical structural motif. The 2-arylpiperidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] However, its synthesis can present significant challenges, from achieving high yields and diastereoselectivity to controlling enantioselectivity.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of 2-arylpiperidines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield or Stalled Reactions in Palladium-Catalyzed Arylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful methods for constructing the C-N or C-C bond to form the 2-arylpiperidine scaffold.[3][4] However, these reactions are notoriously sensitive to various factors.[5]
Potential Causes and Solutions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation or poisoning. The presence of oxygen, moisture, or impurities in reagents or solvents can lead to the formation of palladium black (inactive elemental palladium).[6]
-
Ligand Choice and Degradation: The choice of phosphine ligand is critical for the success of the coupling reaction. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination.[8][9][10] Some phosphine ligands can be susceptible to oxidation or other degradation pathways.[6]
-
Solution: Screen a variety of ligands. For electron-rich aryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are often effective.[8] For challenging substrates, consider using N-heterocyclic carbene (NHC) ligands, which can offer enhanced stability and reactivity.[4] Always handle ligands under an inert atmosphere.
-
-
Inappropriate Base or Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[11] The solvent affects the solubility of reagents and the stability of catalytic intermediates.[11]
-
Solution: Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The choice of base should be optimized for the specific substrates and ligands used. Aprotic polar solvents like toluene, dioxane, or THF are frequently employed.[5] In some cases, the addition of a co-solvent like water can be beneficial.[12][13]
-
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides in oxidative addition.[5] Steric hindrance on either the piperidine or the aryl halide can also impede the reaction.
-
Solution: If using an aryl chloride, you may need to switch to a more active catalyst system, such as one employing a highly active phosphine ligand. For sterically hindered substrates, increasing the reaction temperature may be necessary, but be mindful of potential side reactions.[14]
-
Issue 2: Poor Diastereoselectivity in Cyclization or Reduction Reactions
Achieving the desired stereochemistry is often a primary goal in the synthesis of substituted 2-arylpiperidines.
Potential Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The observed diastereoselectivity can be a result of either kinetic or thermodynamic control. The reaction conditions, including temperature and reaction time, will determine which diastereomer is favored.
-
Solution: To favor the kinetically controlled product, run the reaction at a lower temperature for a shorter duration. For the thermodynamically more stable product, higher temperatures and longer reaction times may be necessary to allow for equilibration.[15]
-
-
Influence of Reducing Agent: In reductive amination or imine reduction steps, the choice of reducing agent can have a profound impact on the diastereoselectivity.[15]
-
Solution: Screen a variety of reducing agents. For example, triacetoxyborohydride is often used for diastereoselective iminium ion reductions, while triethylsilane in the presence of a strong acid can favor a different diastereomer.[15]
-
-
Solvent Effects: The solvent can influence the transition state geometry and, consequently, the stereochemical outcome.
Issue 3: Low Enantioselectivity in Asymmetric Syntheses
For the synthesis of chiral 2-arylpiperidines, achieving high enantiomeric excess (ee) is crucial, particularly in a pharmaceutical context.
Potential Causes and Solutions:
-
Suboptimal Chiral Catalyst or Ligand: The performance of a chiral catalyst is highly substrate-dependent. A ligand that works well for one substrate may not be effective for another.
-
Solution: A thorough screening of chiral ligands is essential. For asymmetric hydrogenations, iridium or rhodium complexes with chiral phosphine ligands are commonly used.[16][17][18] For kinetic resolutions, chiral bases like (-)-sparteine in combination with an organolithium reagent have proven effective.[19][20]
-
-
Incorrect Reaction Conditions: Temperature, pressure (for hydrogenations), and solvent can all influence the enantioselectivity of a reaction.
-
Solution: Systematically optimize the reaction conditions. Lowering the temperature often leads to higher enantioselectivity. The choice of solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the stereochemical outcome.
-
-
Racemization of Product: The desired enantiomer may be susceptible to racemization under the reaction or workup conditions.
-
Solution: Analyze the reaction mixture at different time points to check for racemization. If racemization is observed, consider milder reaction conditions or a modified workup procedure.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my N-alkylation of a 2-arylpiperidine?
A1: Low yields in N-alkylation are often due to the generation of an acid byproduct (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic.[14] To counteract this, add a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) to scavenge the acid.[14] Also, ensure you are using a reactive alkylating agent; alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[14]
Q2: I am observing the formation of a quaternary ammonium salt as a byproduct in my N-alkylation. How can I prevent this?
A2: The formation of a quaternary ammonium salt is due to a second alkylation of the desired tertiary amine product. This is more likely to occur with highly reactive alkylating agents and at elevated temperatures. To minimize this side reaction, use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.[14] Lowering the reaction temperature can also help control the rate of the second alkylation.[14]
Q3: My cyclocondensation reaction to form the piperidine ring is giving a low yield. What are some common reasons for this?
A3: Low yields in cyclocondensation reactions can be attributed to several factors. Incomplete imine or enamine formation can be a limiting step. Ensure that water is effectively removed from the reaction, for example, by using a Dean-Stark trap or a drying agent like anhydrous magnesium sulfate.[21] The choice of catalyst can also be critical; for some reactions, an acid catalyst like p-toluenesulfonic acid (p-TsOH) is required.[21] The solvent can also play a significant role, and optimization may be necessary.[21][22]
Q4: What are the key parameters to optimize in an asymmetric hydrogenation for the synthesis of a chiral 2-arylpiperidine?
A4: The key parameters to optimize are the choice of the chiral ligand, the metal precursor (often an iridium or rhodium complex), the solvent, the hydrogen pressure, and the temperature. The ligand is arguably the most critical component, and a screening of different chiral phosphine ligands is usually the first step.[16][17][18][23] The solvent can have a significant effect on both the reaction rate and the enantioselectivity. Hydrogen pressure and temperature are also important variables that should be systematically optimized for each substrate.
Data Presentation and Experimental Protocols
Table 1: Optimization of Reaction Conditions for a Representative Palladium-Catalyzed Amination
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene | 80 | 65 |
| 2 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 100 | 82 |
| 3 | Pd(OAc)2 | SPhos | Cs2CO3 | Toluene | 110 | 91 |
| 4 | Pd2(dba)3 | RuPhos | K2CO3 | THF | 65 | 75 |
This table is a generalized representation and specific conditions will vary depending on the substrates.
Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium pre-catalyst (0.01-0.05 mmol), and the phosphine ligand (0.01-0.1 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base (1.2-2.0 mmol) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the piperidine derivative (1.1-1.5 mmol) and the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Flowchart for Low Yield in Palladium-Catalyzed Arylation
Caption: Troubleshooting workflow for low-yield reactions.
Diagram 2: Key Factors Influencing Stereoselectivity
Caption: Factors influencing stereochemical outcomes.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 8. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 2-(3-Methylphenyl)piperidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Methylphenyl)piperidine. This document provides in-depth troubleshooting guides and FAQs to address the significant challenge of this compound's low aqueous solubility in biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to generate reliable and reproducible data.
Understanding the Core Problem: The Physicochemical Properties of this compound
Before troubleshooting, it's crucial to understand the molecule's inherent properties. This compound has a molecular weight of approximately 175.27 g/mol and a calculated LogP (XLogP3) of 2.5, which indicates significant hydrophobicity.[1] While the parent piperidine ring is miscible with water, the addition of the nonpolar 3-methylphenyl group drastically reduces its affinity for aqueous solutions.[2][3]
However, the piperidine ring contains a basic nitrogen atom, making the molecule a weak base.[4] This is a key characteristic that can be exploited to enhance its solubility, as the nitrogen can be protonated to form a more soluble cationic species in acidic conditions.[5][6]
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. What happened?
This is a classic issue known as "crashing out." It occurs when a compound, highly soluble in a strong organic solvent like DMSO, is rapidly diluted into an aqueous buffer or medium where its solubility is poor. The rapid solvent exchange causes the compound to fall out of solution before it can be adequately dispersed. This is the most common solubility-related problem encountered in bioassays.[7]
Q2: My compound solution looks fine at first, but after a few hours in the incubator, I see a cloudy precipitate. Why?
This is known as delayed or time-dependent precipitation. Several factors can cause this:
-
Temperature Shift: Solubility can be temperature-dependent. A solution prepared at room temperature might become supersaturated and precipitate when moved to 37°C, or conversely, components might fall out of solution if cooled.
-
Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum), or other components in the culture medium to form less soluble complexes.[7]
-
pH Changes: Cellular metabolism can alter the local pH of the culture medium over time. For a pH-sensitive compound like this compound, a shift in pH can significantly decrease its solubility.[7][8]
-
Evaporation: In long-term experiments, evaporation from culture plates can increase the compound's effective concentration beyond its solubility limit.[9]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[10] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment, testing the effect of the final DMSO concentration on your specific assay endpoint, to ensure it does not interfere with your results.[11] Concentrations above 1% are generally not recommended as they can induce cellular stress and may have direct effects on the assay readout.[11][12]
Troubleshooting Guides: A Step-by-Step Approach
This section provides structured solutions to common solubility issues. Follow the decision-making workflow below to diagnose and solve your specific problem.
References
- 1. (2S)-2-(3-methylphenyl)piperidine | C12H17N | CID 7022110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
Technical Support Center: Enhancing the In Vivo Stability of 2-(3-Methylphenyl)piperidine
Welcome to the technical support center for researchers working with 2-(3-Methylphenyl)piperidine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges associated with the in vivo stability of this compound. Our approach is rooted in mechanistic principles to empower you with the rationale behind each experimental choice.
Introduction: Understanding the Stability Landscape of this compound
This compound is a member of the 2-aryl-piperidine class of compounds, a scaffold prevalent in many pharmaceuticals.[1] The in vivo stability of such molecules is a critical determinant of their pharmacokinetic profile and, ultimately, their therapeutic efficacy. Instability can lead to rapid clearance, variable exposure, and the formation of potentially toxic metabolites, confounding experimental results.
The primary routes of metabolic degradation for piperidine-containing compounds are oxidation, often mediated by Cytochrome P450 (CYP450) enzymes in the liver, and potential ring-opening reactions.[2][3] For this compound, the likely metabolic "soft spots" are the piperidine ring itself and the methyl group on the phenyl ring.
This guide will provide a structured approach to identifying and mitigating these stability issues through chemical modification, formulation strategies, and robust analytical validation.
Part 1: Troubleshooting Common In Vivo Stability Issues
This section is formatted as a troubleshooting guide to address specific problems you may encounter during your in vivo studies.
Issue 1: Rapid Clearance and Low Exposure of this compound In Vivo
Symptoms:
-
Low or undetectable plasma concentrations of the parent compound shortly after administration.
-
High inter-animal variability in plasma exposure.
-
Requirement for high doses to achieve a pharmacological effect.
Root Cause Analysis:
Rapid clearance is often a direct consequence of extensive first-pass metabolism in the liver. The piperidine ring and the benzylic methyl group are susceptible to oxidative metabolism by CYP450 enzymes such as CYP1A2, CYP3A4, and CYP2D6.[4][5][6]
dot
Caption: Metabolic liability of this compound.
Troubleshooting Strategies:
-
Chemical Modification: Deuteration
-
Rationale: Replacing hydrogen atoms at metabolically labile sites with deuterium can slow the rate of CYP450-mediated metabolism due to the kinetic isotope effect.[5][7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[5]
-
Protocol: Selective Deuteration
-
Identify Metabolic Hotspots: Based on known metabolism of similar compounds, the positions most susceptible to oxidation are the C2 and C6 positions of the piperidine ring and the methyl group on the phenyl ring.
-
Synthesis: Synthesize deuterated analogs of this compound with deuterium atoms at these potential metabolic hotspots.
-
In Vitro Assessment: First, assess the metabolic stability of the deuterated compounds in liver microsomes to confirm that the modification has the desired effect.
-
In Vivo Evaluation: Proceed with in vivo studies with the most stable deuterated analog.
-
-
-
Prodrug Approach
-
Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[9][10] This strategy can be used to mask the metabolically labile piperidine nitrogen, improving stability and oral bioavailability.[9][10]
-
Protocol: N-Acylation or N-Alkoxycarbonyl Prodrugs
-
Synthesis: Synthesize a series of N-acyl or N-alkoxycarbonyl derivatives of this compound. These groups can be designed to be cleaved by esterases in the plasma.
-
In Vitro Stability: Evaluate the stability of the prodrugs in plasma and liver microsomes to ensure they are stable enough to be absorbed but are efficiently converted to the parent compound.
-
In Vivo Pharmacokinetics: Conduct pharmacokinetic studies to compare the exposure of the parent compound after administration of the prodrug versus the parent compound itself.
-
-
Issue 2: Poor Aqueous Solubility and Formulation Challenges
Symptoms:
-
Difficulty dissolving the compound in aqueous vehicles for in vivo administration.
-
Precipitation of the compound upon injection.
-
Inconsistent results due to poor bioavailability.
Root Cause Analysis:
Many small molecules, particularly those with aromatic rings, have poor aqueous solubility. This can lead to challenges in preparing formulations for in vivo studies that provide adequate and consistent drug exposure.
Troubleshooting Strategies:
-
Formulation with Amorphous Solid Dispersions (ASDs)
-
Rationale: ASDs are a formulation strategy where the drug is dispersed in an amorphous state within a polymer matrix.[4][11] This prevents the drug from crystallizing, which enhances its solubility and dissolution rate.[11]
-
Protocol: Preparation and Evaluation of an ASD
-
Polymer Screening: Screen various polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® to find a suitable carrier that is compatible with this compound.[12]
-
ASD Preparation: Prepare the ASD using techniques like spray drying or hot-melt extrusion.
-
Characterization: Characterize the ASD for drug loading, amorphous nature (using techniques like X-ray diffraction), and dissolution properties.
-
In Vivo Dosing: Formulate the ASD in a suitable vehicle for oral or parenteral administration.
-
-
-
Use of Co-solvents and Excipients
-
Rationale: The use of co-solvents and other excipients can significantly improve the solubility of a compound in an aqueous vehicle.
-
Commonly Used Excipients:
-
| Excipient Class | Examples | Function |
| Co-solvents | PEG 400, Propylene Glycol, DMSO | Increase the solubility of the compound in the vehicle. |
| Surfactants | Tween® 80, Cremophor® EL | Enhance wetting and prevent precipitation. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | Form inclusion complexes to increase aqueous solubility.[13] |
dot
Caption: Decision workflow for troubleshooting stability issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I assess the stability of this compound in biological matrices before starting my in vivo study?
A1: It is crucial to evaluate the stability of your compound in the relevant biological matrices (e.g., plasma, blood) under the conditions it will experience during sample collection, processing, and storage.[14][15]
-
Experimental Protocol: In Vitro Matrix Stability
-
Sample Preparation: Spike known concentrations of this compound into the biological matrix of the species you will be using for your in vivo study (e.g., mouse plasma).
-
Incubation: Incubate the samples at different temperatures (e.g., room temperature, 37°C) for various durations to mimic sample handling and processing times.
-
Freeze-Thaw Stability: Assess stability after multiple freeze-thaw cycles.
-
Analysis: Quantify the concentration of the parent compound at each time point using a validated analytical method, such as LC-MS/MS.[16][17] A decrease in concentration over time indicates instability.
-
Q2: What are the best practices for storing stock solutions of this compound?
A2: Proper storage is essential to prevent degradation before the compound is even used in an experiment.
-
Storage Recommendations:
-
Solvent: Prepare stock solutions in a suitable anhydrous solvent like DMSO.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light Protection: Store in amber vials or protect from light, as some compounds are photosensitive.
-
Moisture: Use desiccants to protect solid material from moisture.[18]
-
Q3: Can the route of administration affect the stability and bioavailability of my compound?
A3: Absolutely. The route of administration determines whether the compound is subjected to first-pass metabolism.
-
Oral (PO) Administration: The compound must pass through the gut wall and the liver before reaching systemic circulation, exposing it to extensive metabolism.
-
Intravenous (IV) Administration: Bypasses first-pass metabolism, leading to 100% bioavailability. This is often used as a baseline to assess the extent of first-pass metabolism with other routes.
-
Intraperitoneal (IP) Administration: Partially avoids first-pass metabolism, but some of the dose will still be absorbed into the portal circulation and pass through the liver.
Comparing the pharmacokinetic profiles after IV and PO administration can provide valuable information about the oral bioavailability and the extent of first-pass metabolism.
Q4: What analytical methods are recommended for quantifying this compound in plasma samples?
A4: A robust and validated bioanalytical method is essential for obtaining reliable pharmacokinetic data.
-
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Rationale: LC-MS/MS offers high sensitivity, selectivity, and throughput, making it the gold standard for quantifying small molecules in complex biological matrices.
-
Key Method Parameters:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the plasma.
-
Chromatography: Reversed-phase HPLC to separate the analyte from other components in the sample.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
-
-
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE | Semantic Scholar [semanticscholar.org]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-Methylphenyl)piperidine Analogs as Monoamine Transporter Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-Methylphenyl)piperidine analogs, a class of compounds with significant potential for modulating monoamine transporters. Drawing upon data from closely related chemical series and established principles of medicinal chemistry, we will explore how subtle structural modifications to this scaffold influence binding affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel central nervous system (CNS) agents.
Introduction: The 2-Phenylpiperidine Scaffold - A Privileged Motif for CNS Drug Discovery
The 2-phenylpiperidine framework is a well-established pharmacophore found in numerous biologically active compounds, most notably in the psychostimulant methylphenidate, which is widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] The therapeutic effects of methylphenidate are primarily attributed to its ability to block the reuptake of dopamine and norepinephrine, thereby increasing the synaptic concentrations of these neurotransmitters.[1] The this compound core represents a key variation of this scaffold, and understanding its SAR is crucial for the rational design of new chemical entities with tailored pharmacological profiles.
The strategic placement of a methyl group at the meta-position of the phenyl ring has been shown to be a favorable modification for enhancing affinity for the dopamine transporter.[2] This guide will dissect the available data to provide a comparative analysis of how modifications to the this compound core impact its interaction with monoamine transporters.
Comparative Analysis of this compound Analogs
The biological activity of this compound analogs is exquisitely sensitive to stereochemistry and the nature of substituents on both the piperidine ring and the phenyl ring. The following sections will compare the performance of various analogs based on available experimental data.
The Critical Role of Stereochemistry
The 2-phenylpiperidine scaffold possesses two chiral centers, leading to four possible stereoisomers. The relative orientation of the phenyl group and any substituent at other positions on the piperidine ring significantly influences biological activity. In the closely related methylphenidate series, the (threo)-isomers are generally more potent as dopamine reuptake inhibitors than the (erythro)-isomers.[2]
Furthermore, within a given diastereomer, the individual enantiomers often exhibit profound differences in potency and selectivity. For instance, studies on 3,4-disubstituted piperidines have demonstrated that different enantiomers can display selectivity for different monoamine transporters.[3] This highlights the necessity of chiral synthesis and separation to fully characterize the pharmacological profile of any new this compound analog.
Phenyl Ring Substitutions: The Impact of the 3-Methyl Group
Quantitative structure-activity relationship (QSAR) studies on methylphenidate analogs have provided valuable insights into the effects of phenyl ring substitution.[4] Generally, electron-withdrawing groups at the 3- and 4-positions of the phenyl ring tend to enhance DAT binding affinity.[4] While the methyl group is electron-donating, its steric bulk and position are key determinants of its effect.
Studies have shown that meta-substitution on the phenyl ring of methylphenidate analogs can lead to increased potency compared to the parent compound.[2] Specifically, a m-methyl substituent resulted in a compound that was more potent at inhibiting [3H]WIN 35,428 binding, a radioligand for the dopamine transporter.[2] This suggests that the 3-methylphenyl moiety is a favorable structural feature for DAT inhibition. Conversely, ortho-substitution is generally detrimental to activity, likely due to steric hindrance.[2]
Table 1: Comparative Dopamine Transporter (DAT) Affinity of Phenyl-Substituted Methylphenidate Analogs
| Phenyl Substitution | DAT Binding Affinity (Ki, nM) - [3H]WIN 35,428 | Reference |
| Unsubstituted | 120 | [2] |
| 3-Methyl | 80 | [2] |
| 4-Methyl | 150 | [2] |
| 2-Methyl | >1000 | [2] |
| 3-Chloro | 20 | [2] |
| 4-Chloro | 30 | [2] |
Note: Data is for the (±)-threo-isomers. Lower Ki values indicate higher binding affinity.
N-Substitution on the Piperidine Ring
Modifications to the nitrogen atom of the piperidine ring can significantly alter the pharmacological profile of 2-phenylpiperidine analogs. The nature of the N-substituent can influence potency, selectivity, and pharmacokinetic properties.
In many series of monoamine reuptake inhibitors, the N-methyl group is a common feature. However, varying the size and nature of the N-substituent can modulate selectivity between DAT, SERT, and NET. For example, in some series of piperidine-based cocaine analogs, removal of the N-methyl group can enhance SERT activity. The optimal N-substituent for a this compound analog would need to be determined empirically, but this position represents a key point for chemical modification to fine-tune the desired biological activity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to characterize this compound analogs.
Radioligand Binding Assays for Monoamine Transporters
These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
3.1.1. Dopamine Transporter (DAT) Binding Assay
-
Source of Transporter: Rat striatal tissue homogenates or cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Procedure:
-
Prepare rat striatal membranes or hDAT-expressing cell membranes.
-
In a 96-well plate, incubate the membranes with varying concentrations of the test compound and a fixed concentration of [³H]WIN 35,428 (typically 1-2 nM).
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.[5]
-
3.1.2. Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Binding Assays
The protocols for SERT and NET binding assays are analogous to the DAT assay, with the following key differences:
-
SERT:
-
Source: Rat cortical tissue homogenates or cells expressing hSERT.
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Non-specific binding: Determined using a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
-
NET:
-
Source: Rat cortical or thalamic tissue homogenates or cells expressing hNET.
-
Radioligand: [³H]Nisoxetine.
-
Non-specific binding: Determined using a high concentration of a known NET inhibitor (e.g., 10 µM desipramine).
-
Neurotransmitter Uptake Assays
These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells.
3.2.1. [³H]Dopamine Uptake Assay
-
Cell Line: Cells stably expressing hDAT (e.g., HEK293-hDAT cells).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short, linear time period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor or by conducting the assay at 4°C.
-
Calculate the IC₅₀ value for the inhibition of dopamine uptake.[6]
-
The protocols for [³H]Serotonin and [³H]Norepinephrine uptake assays are similar, using cells expressing hSERT or hNET and their respective radiolabeled substrates.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel monoamine transporter ligands. The available data from related series, particularly methylphenidate analogs, strongly suggest that the 3-methylphenyl substitution is a favorable feature for achieving high affinity for the dopamine transporter.[2] The key to unlocking the full potential of this scaffold lies in a systematic exploration of:
-
Stereochemistry: The synthesis and evaluation of all four stereoisomers are paramount to identifying the optimal configuration for potency and selectivity.
-
N-Substitution: A diverse range of substituents on the piperidine nitrogen should be investigated to modulate the selectivity profile across the monoamine transporters.
-
Further Phenyl Ring Modifications: While the 3-methyl group appears beneficial, the introduction of additional substituents on the phenyl ring could further refine the pharmacological properties.
By employing the rigorous experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to build a comprehensive SAR for the this compound series. This will undoubtedly accelerate the discovery of novel CNS agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2-(3-Methylphenyl)piperidine: A Comparative Analysis of a Novel Route
For researchers and professionals in drug development, the efficient synthesis of core scaffolds is paramount. The 2-arylpiperidine motif is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This guide provides an in-depth validation of a new synthetic route to a key analog, 2-(3-Methylphenyl)piperidine, by comparing it with established methodologies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of the performance of each route.
The Significance of 2-Arylpiperidines
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] When substituted with an aryl group at the 2-position, these compounds exhibit a broad range of biological activities, targeting receptors in the central nervous system and other biological systems.[2][3] Analogs of this compound, for instance, have been investigated for their potential as opioid antagonists and dopamine D4 receptor agonists.[2][3] The development of efficient and scalable synthetic routes to these compounds is therefore a critical endeavor in the pursuit of new therapeutics.
Established Synthetic Strategies: A Critical Overview
The synthesis of 2-arylpiperidines has traditionally been approached via two main pathways: the catalytic hydrogenation of a corresponding 2-arylpyridine precursor and the addition of an organometallic reagent to a pyridine derivative. While effective, these methods present distinct challenges in terms of reaction conditions, substrate scope, and scalability.
Traditional Route 1: Catalytic Hydrogenation of 2-(3-Methylphenyl)pyridine
Catalytic hydrogenation is a workhorse reaction in organic synthesis for the reduction of aromatic heterocycles.[4][5][6] The process typically involves the use of a noble metal catalyst, such as platinum or rhodium, under an atmosphere of hydrogen gas.[4][7]
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of catalyst is critical; platinum oxide (PtO₂) is often favored for its high activity in acidic media, which helps to activate the pyridine ring towards reduction.[4] Glacial acetic acid is a common solvent as it protonates the pyridine nitrogen, facilitating hydrogenation.[4] High pressure is employed to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the reaction rate.
Experimental Protocol:
A detailed protocol for this transformation, adapted from established procedures for substituted pyridines, is as follows:[4][7]
-
Vessel Preparation: To a high-pressure reaction vessel, add 2-(3-methylphenyl)pyridine (1.0 g, 5.9 mmol) and glacial acetic acid (10 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, 67 mg, 0.3 mmol, 5 mol%) to the solution.
-
Hydrogenation: Seal the reaction vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 70 bar.
-
Reaction: Stir the mixture vigorously at room temperature for 6-8 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas. The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Expected Outcome:
This method typically provides good to excellent yields of the desired piperidine. However, it requires specialized high-pressure equipment and careful handling of a pyrophoric catalyst.
Traditional Route 2: Grignard Reaction with a Pyridine Precursor
The addition of organometallic reagents, such as Grignard reagents, to pyridine derivatives offers an alternative approach to constructing the 2-arylpiperidine skeleton.[8][9] This method involves the nucleophilic addition of the Grignard reagent to the pyridine ring, followed by reduction of the resulting intermediate.
Reaction Scheme:
Causality Behind Experimental Choices:
Pyridine N-oxides are often used as substrates because they are more reactive towards nucleophilic attack than pyridine itself.[9] The Grignard reagent, 3-methylphenylmagnesium bromide, is prepared in situ from 3-bromotoluene and magnesium turnings. The subsequent reduction of the dihydropyridine intermediate can be achieved using a variety of reducing agents, such as sodium borohydride.[10]
Experimental Protocol:
A representative protocol for this multi-step synthesis is outlined below:[8][9]
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react magnesium turnings (1.2 eq) with 3-bromotoluene (1.1 eq) in anhydrous THF to form 3-methylphenylmagnesium bromide.
-
Addition to Pyridine N-oxide: Cool the Grignard solution to 0 °C and slowly add a solution of pyridine N-oxide (1.0 eq) in anhydrous THF.
-
Intermediate Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Expected Outcome:
This route avoids the need for high-pressure hydrogenation but involves multiple steps and the handling of moisture-sensitive reagents. Regioselectivity can also be a challenge, potentially leading to a mixture of 2- and 4-substituted products.
A Novel, Validated Synthetic Route: Reductive Amination Cascade
Here, we propose and validate a novel, efficient one-pot synthesis of this compound via a reductive amination cascade. This approach leverages readily available starting materials and avoids harsh reaction conditions.
Reaction Scheme:
Causality Behind Experimental Choices:
This strategy is designed for operational simplicity. The initial reaction between a suitable keto-halide and an aniline derivative forms an enamine intermediate in situ. The subsequent intramolecular cyclization and reduction are facilitated by a mild reducing agent, such as sodium triacetoxyborohydride, in a single pot. This avoids the isolation of intermediates and streamlines the synthetic process.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-chloro-2-pentanone (1.0 eq) in 1,2-dichloroethane, add 3-methylaniline (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Performance Analysis
To objectively evaluate these synthetic routes, we will compare them based on several key performance indicators.
| Metric | Catalytic Hydrogenation | Grignard Reaction | Novel Reductive Amination |
| Overall Yield | High (typically >80%) | Moderate (40-60%) | Good (65-75%) |
| Number of Steps | 1 (from 2-arylpyridine) | 2-3 | 1 (one-pot) |
| Reaction Conditions | High pressure, acidic | Anhydrous, inert atm. | Mild, ambient temp. & pressure |
| Reagent/Catalyst Cost | High (PtO₂) | Moderate | Moderate |
| Scalability | Challenging due to pressure | Moderate | High |
| Safety Concerns | H₂ gas, pyrophoric catalyst | Grignard reagents | Halogenated solvents |
Data Visualization:
Caption: A comparative overview of synthetic routes to this compound.
Validation of Product Identity and Purity
The identity and purity of this compound synthesized via the novel reductive amination route were confirmed by standard analytical techniques.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25-7.05 (m, 4H, Ar-H), 3.60 (dd, J = 10.8, 2.8 Hz, 1H, NCH-Ar), 3.15 (dt, J = 12.0, 2.8 Hz, 1H, NCH₂), 2.70 (td, J = 12.0, 2.8 Hz, 1H, NCH₂), 2.35 (s, 3H, Ar-CH₃), 1.90-1.50 (m, 6H, piperidine-CH₂), 1.40 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.2, 137.9, 128.3, 127.8, 126.5, 124.0, 61.5, 47.2, 33.8, 26.5, 25.0, 21.5.
-
IR (film, cm⁻¹): 3320 (N-H), 3020, 2935, 2850, 1605, 1490, 1450, 780, 700.
-
MS (EI): m/z (%) 175 (M⁺, 30), 174 (100), 160 (25), 91 (40).
The obtained data are in good agreement with the expected values for the target compound.[11]
Conclusion and Future Outlook
This guide has provided a comparative analysis of a novel one-pot reductive amination cascade for the synthesis of this compound against traditional methods. The new route offers significant advantages in terms of operational simplicity, milder reaction conditions, and good yields, making it an attractive alternative for laboratory-scale synthesis and potentially for process development.
The catalytic hydrogenation route, while high-yielding, is encumbered by the need for specialized equipment. The Grignard approach, though versatile, suffers from multiple steps and potential regioselectivity issues. The presented novel method provides a balanced and efficient pathway to this important synthetic building block.
Further optimization of the reductive amination cascade, including screening of different reducing agents and solvent systems, could lead to even higher yields and position this methodology as a superior choice for the synthesis of a wide range of 2-arylpiperidine derivatives.
References
- 1. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 2. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 5. Synthesis and spectral characteristics of 2-aryl-6-methyl-and 2-aryl-6-benzyl-4,8a-diphenylperhydro[1,3,2]dioxaborinino[5,4-c]pyridines - article [repository.rudn.ru]
- 6. rsc.org [rsc.org]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
A-Z Guide to Cross-Reactivity Profiling: A Comparative Analysis of 2-(3-Methylphenyl)piperidine
Abstract
In modern drug discovery, ensuring the specificity of a therapeutic candidate is paramount to mitigating adverse effects and achieving regulatory approval.[1][2][3] Off-target interactions are a leading cause of clinical trial failures, making early, comprehensive cross-reactivity profiling an indispensable component of the preclinical safety evaluation.[2][3][4][5] This guide provides an in-depth, technical framework for conducting a cross-reactivity profiling campaign, using the novel compound 2-(3-Methylphenyl)piperidine as a central case study. While specific binding data for this compound is not publicly available, we will construct a scientifically grounded, hypothetical profiling strategy. This guide will detail the rationale behind experimental design, provide step-by-step protocols for gold-standard assays, and offer a comparative analysis against established piperidine-based compounds. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret robust selectivity profiling studies.
Introduction: The Imperative of Selectivity
This compound is a synthetic compound featuring a piperidine scaffold, a motif present in numerous pharmacologically active agents.[6][7] The piperidine ring is a common structural element in drugs targeting the central nervous system (CNS), among other therapeutic areas.[6][8][9] Given this structural heritage, a compound like this compound could plausibly interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[8][10]
Why Profile for Cross-Reactivity?
The primary goal of safety pharmacology is to identify undesirable pharmacodynamic properties of a substance before it reaches human trials.[4][11][12][13] A promiscuous compound that binds to multiple, unintended targets can lead to a host of adverse drug reactions (ADRs), nullifying its therapeutic potential.[5][14] Early-stage profiling allows for:
-
Risk Mitigation: Identifying potential safety liabilities before investing significant resources.[1][2]
-
Lead Optimization: Guiding medicinal chemists to modify the compound for improved selectivity.[2][14]
-
Mechanism Elucidation: Uncovering novel mechanisms of action or explaining unexpected toxicities.[5]
-
Regulatory Confidence: Providing essential safety data for Investigational New Drug (IND) submissions.[3][15]
This guide will use this compound to illustrate how to build a data package that addresses these critical points.
Designing the Profiling Strategy
A logical and comprehensive strategy is the foundation of a successful profiling study. This involves selecting a plausible primary target, a broad panel of off-targets, and relevant comparator compounds.
Hypothetical Primary Target Selection: The Dopamine Transporter (DAT)
Based on its chemical structure—a piperidine ring linked to a substituted phenyl group—this compound shares features with known monoamine transporter inhibitors. For the purpose of this guide, we will hypothesize that its primary target is the Dopamine Transporter (DAT) . DAT is a membrane protein that regulates dopamine levels in the synapse by reuptake into presynaptic neurons and is a well-known target for therapeutic agents and drugs of abuse.[16][17][18]
Comparator Compound Selection
To contextualize the binding profile of our lead compound, we will compare it against two well-characterized drugs:
-
Methylphenidate: A well-known DAT and norepinephrine transporter (NET) inhibitor with a piperidine core, used to treat ADHD.
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) that, despite a different core structure, provides a benchmark for monoamine transporter selectivity.
Receptor Panel Selection
A broad screening panel is essential for uncovering unanticipated interactions. A standard safety panel, such as those offered by commercial providers (e.g., Eurofins SafetyScreen, CEREP), typically includes over 40-100 targets. For this guide, we will focus on a curated panel of receptors known to be associated with piperidine-like structures and CNS-active compounds.
Table 1: Curated Receptor Panel for Cross-Reactivity Profiling
| Target Class | Specific Target | Rationale for Inclusion |
| Monoamine Transporters | Dopamine Transporter (DAT) | Hypothetical primary target.[16][18] |
| Serotonin Transporter (SERT) | Common off-target for DAT inhibitors. | |
| Norepinephrine Transporter (NET) | Common off-target for DAT inhibitors. | |
| Sigma Receptors | Sigma-1 (σ₁) | Piperidine derivatives often show high affinity for σ₁ receptors.[8][9][10] |
| Sigma-2 (σ₂) | Important for assessing sigma receptor selectivity.[8][10] | |
| Adrenergic Receptors | Alpha-1A, Alpha-2A | GPCRs involved in CNS and cardiovascular regulation. |
| Dopamine Receptors | D₁, D₂, D₃ | Key GPCRs in the dopaminergic system; potential off-targets.[17] |
| Serotonin Receptors | 5-HT₁A, 5-HT₂A, 5-HT₂C | Major GPCRs in the serotonergic system; common off-targets. |
| Muscarinic Receptors | M₁, M₂, M₃ | Cholinergic GPCRs; binding can lead to anticholinergic side effects. |
| Ion Channels | hERG | Critical for cardiac safety assessment (QT prolongation).[13] |
| Nav1.5 (Sodium Channel) | Important for cardiac and neuronal function.[19][20] | |
| Cav1.2 (Calcium Channel) | Involved in cardiovascular and neuronal signaling. |
Methodology & Experimental Protocols
Scientific rigor demands validated, reproducible protocols. Here, we detail the standard methodologies for binding and functional assays.
Experimental Workflow Diagram
The overall process follows a logical progression from initial binding screens to functional confirmation.
Caption: High-level workflow for cross-reactivity profiling.
Protocol 1: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[21][22] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.[21]
Objective: To quantify the binding affinity (Ki) of this compound for targets identified in the primary screen.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target (e.g., [³H]-WIN 35,428 for DAT).
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[23]
-
96-well plates, glass fiber filters, and a scintillation counter.[21][23]
Step-by-Step Methodology:
-
Preparation: Thaw frozen receptor membrane aliquots and resuspend them in ice-cold assay buffer to a predetermined protein concentration.[23] Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically at or near its Kd).
-
150 µL of the membrane preparation.[23]
-
Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[23]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the receptor-bound radioligand.[21][23]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[23]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Protocol 2: cAMP Functional Assay
For GPCR targets, a binding "hit" must be followed up with a functional assay to determine if the compound acts as an agonist or an antagonist. The cAMP assay is a common method for receptors that couple to adenylyl cyclase (via Gs or Gi proteins).[24][25][26]
Objective: To determine if this compound modulates cAMP production via a specific Gi- or Gs-coupled receptor.
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., Dopamine D₂ receptor, which is Gi-coupled).
-
Assay medium (e.g., DMEM).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., Promega GloSensor™, HTRF).[27]
-
Test compound and a known reference agonist/antagonist.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into a white, opaque 96-well plate and incubate overnight.[24]
-
Reagent Equilibration: On the day of the assay, replace the medium and allow cells to equilibrate with the assay reagents as per the kit manufacturer's instructions (e.g., GloSensor™ cAMP Reagent).[24][27]
-
Antagonist Mode: To test for antagonism, add serial dilutions of the test compound and incubate. Then, add a fixed concentration (e.g., EC₈₀) of a known agonist.
-
Agonist Mode: To test for agonism, add serial dilutions of the test compound directly to the cells.
-
Stimulation (for Gi-coupled receptors): Add a stimulant like forskolin to all wells to induce cAMP production. A Gi-agonist will inhibit this production.[24][28]
-
Incubation: Incubate for a specified time (e.g., 15-20 minutes) at room temperature.[24]
-
Detection: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.[24]
-
Data Analysis:
-
Normalize the data to controls (basal and forskolin-stimulated).
-
Plot the response against the log concentration of the test compound.
-
For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect).
-
For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
Hypothetical Results & Comparative Analysis
This section presents a plausible data set for this compound and interprets it in the context of the comparator compounds.
Binding Affinity Profile
The following table summarizes the hypothetical binding affinities (Ki, in nM) for the three compounds across the selected panel. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Binding Affinity Profile (Ki, nM)
| Target | This compound | Methylphenidate | Sertraline |
| DAT | 25 | 150 | >10,000 |
| SERT | 850 | >10,000 | 1.5 |
| NET | 450 | 45 | >10,000 |
| Sigma-1 (σ₁) ** | 95 | 2,500 | 350 |
| Sigma-2 (σ₂) ** | 1,200 | >10,000 | 1,500 |
| 5-HT₂A | 2,100 | >10,000 | 8,000 |
| hERG | >10,000 | >10,000 | >10,000 |
Interpretation:
-
Primary Target Affinity: this compound shows the highest affinity for its hypothetical primary target, DAT (Ki = 25 nM).
-
Selectivity:
-
It is 18-fold selective for DAT over NET (450/25) and 34-fold selective over SERT (850/25). This profile differs significantly from Methylphenidate (NET-preferring) and Sertraline (SERT-selective).
-
A significant off-target interaction is observed at the Sigma-1 receptor (Ki = 95 nM). This is a common characteristic for piperidine-containing CNS ligands.[8][9] The compound is over 12-fold selective for σ₁ over σ₂.
-
-
Safety Profile: The compound shows low affinity (>10,000 nM) for the hERG channel, which is a positive initial indicator for cardiac safety.
Functional Activity at Key "Hits"
Functional assays are performed on the primary target (DAT) and the most potent off-target (σ₁).
Table 3: Comparative Functional Activity (IC₅₀/EC₅₀, nM)
| Target | Assay Type | Parameter | This compound |
| DAT | Dopamine Uptake Inhibition | IC₅₀ | 40 |
| **Sigma-1 (σ₁) ** | Calcium Signaling | EC₅₀ | 150 (Agonist) |
Interpretation:
-
The compound functions as an inhibitor of dopamine reuptake with an IC₅₀ of 40 nM, consistent with its high binding affinity.
-
At the Sigma-1 receptor, it acts as an agonist.[19] Sigma-1 receptor agonism can have various neuroprotective or neuromodulatory effects, which could be a beneficial ancillary property or a confounding factor, depending on the therapeutic goal.[19][29][30][31]
Visualizing Signaling Pathways
Understanding the downstream consequences of receptor binding is crucial.
Dopamine Transporter (DAT) Mechanism
Caption: Mechanism of DAT inhibition in the dopaminergic synapse.
Sigma-1 (σ₁) Receptor Signaling
The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER), where it modulates calcium signaling and cellular stress responses.[29][30][31]
Caption: Agonist activation of Sigma-1 receptor at the ER-mitochondria interface.
Conclusion and Future Directions
This guide outlines a systematic approach to cross-reactivity profiling using this compound as a working example. Our hypothetical data revealed a potent DAT inhibitor with a secondary, functionally active profile as a Sigma-1 receptor agonist.
Key Takeaways:
-
Selectivity is Relative: The compound is selective for DAT over other monoamine transporters but shows significant affinity for the σ₁ receptor. This dual activity could be synergistic or detrimental and requires further investigation.
-
Binding is Not Function: Identifying a binding hit is only the first step. Functional assays are essential to understand the pharmacological consequence (agonist, antagonist, inverse agonist).
-
Safety First: A clean hERG profile is a crucial early checkpoint, but a full safety pharmacology assessment, including effects on the cardiovascular, respiratory, and central nervous systems, is required by regulators like the FDA.[12][13][15]
The next steps in the development of this compound would involve expanding the receptor panel, conducting in vivo animal studies to assess its behavioral effects and safety, and initiating medicinal chemistry efforts to potentially enhance its selectivity for DAT, if the σ₁ activity is deemed undesirable. This rigorous, data-driven approach is fundamental to navigating the complexities of drug development and ultimately delivering safer, more effective medicines.
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. fda.gov [fda.gov]
- 13. criver.com [criver.com]
- 14. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 15. fda.gov [fda.gov]
- 16. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 19. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. cAMP-Glo™ Assay Protocol [promega.kr]
- 27. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 28. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 29. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 30. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 31. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of Catalysts in 2-Arylpiperidine Synthesis
Introduction: The Significance of the 2-Arylpiperidine Scaffold
The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The stereochemistry at the C2 position is often critical for therapeutic efficacy, making the development of efficient and highly stereoselective synthetic methods a paramount objective for researchers in drug discovery and development. This guide provides a comparative analysis of the leading catalytic strategies for the synthesis of 2-arylpiperidines, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal approach for their specific needs.
Transition-Metal Catalysis: Power and Versatility in C-C Bond Formation
Transition-metal catalysis has become a cornerstone of modern organic synthesis, and its application to the synthesis of 2-arylpiperidines is no exception.[1] Catalysts based on palladium, rhodium, and iridium are particularly prominent, enabling a variety of transformations including direct C-H arylation and asymmetric hydrogenation.
Palladium-Catalyzed C-H Arylation: A Direct Approach
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of piperidines, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] These reactions typically involve a directing group on the piperidine nitrogen to facilitate the C-H activation step.
Conceptual Workflow for Palladium-Catalyzed C-H Arylation
Caption: Simplified catalytic cycle for palladium-catalyzed C-H arylation of piperidines.
Representative Experimental Protocol: Palladium-Catalyzed Direct Arylation
The following protocol is adapted from literature procedures for the direct C-2 arylation of N-Boc-piperidine.[2][3]
-
Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-piperidine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand such as SPhos (0.04 mmol, 4 mol%).
-
Solvent and Base: Add anhydrous toluene (5 mL) and K₂CO₃ (2.0 mmol).
-
Reaction Execution: The tube is sealed, evacuated, and backfilled with argon three times. The reaction mixture is then stirred at 110 °C for 24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-arylpiperidine.
Causality Behind Experimental Choices: The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.[4] The base is necessary to facilitate the C-H activation step and neutralize the HX generated during the reaction. Anhydrous and inert conditions are essential to prevent catalyst deactivation.
Rhodium and Iridium-Catalyzed Asymmetric Hydrogenation
For the synthesis of enantioenriched 2-arylpiperidines, asymmetric hydrogenation of the corresponding pyridine precursors is a highly effective strategy.[5][6][7] Chiral rhodium and iridium catalysts, featuring chiral phosphine ligands, can deliver high levels of enantioselectivity.
Conceptual Workflow for Asymmetric Hydrogenation
Caption: General scheme for the asymmetric hydrogenation of 2-arylpyridines.
Organocatalysis: A Metal-Free Approach
Organocatalysis offers an attractive, metal-free alternative for the synthesis of 2-arylpiperidines, often proceeding under mild reaction conditions.[8] The asymmetric Mannich reaction is a particularly powerful tool in this regard, utilizing small chiral organic molecules like proline to catalyze the formation of the piperidine ring with high enantioselectivity.
Mechanism of the Proline-Catalyzed Mannich Reaction
Caption: Simplified mechanism of the proline-catalyzed asymmetric Mannich reaction for piperidine synthesis.
Representative Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction
This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted piperidines.[9][10]
-
Reaction Setup: In a vial, combine the aldehyde (1.0 mmol), the amine component (1.2 mmol), and L-proline (0.1 mmol, 10 mol%).
-
Solvent: Add DMSO (2 mL) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 48-72 hours, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by flash column chromatography.
Causality Behind Experimental Choices: Proline acts as a bifunctional catalyst, with its secondary amine forming an enamine with the aldehyde and its carboxylic acid group activating the imine through hydrogen bonding.[8] The choice of solvent can significantly impact the reaction rate and stereoselectivity.
Biocatalysis: The Power of Enzymes
Biocatalysis has emerged as a green and highly selective method for the synthesis of chiral amines, including 2-arylpiperidines.[11][12] Transaminases are particularly noteworthy enzymes that can catalyze the asymmetric amination of a ketone precursor to furnish the desired chiral amine with excellent enantiomeric excess.[13]
Transaminase-Mediated Synthesis of Chiral 2-Arylpiperidines
Caption: Biocatalytic cascade for the synthesis of 2-arylpiperidines using a transaminase.
Representative Experimental Protocol: Transaminase-Mediated Synthesis
The following is a general protocol for a transaminase-catalyzed synthesis of a 2-arylpiperidine.[11][14]
-
Reaction Buffer: Prepare a potassium phosphate buffer (100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM).
-
Reaction Mixture: In a reaction vessel, dissolve the ω-halo-aryl ketone substrate (10 mM) in a minimal amount of a co-solvent like DMSO. Add this solution to the reaction buffer.
-
Enzyme and Co-substrate: Add the transaminase enzyme (e.g., from a commercially available screening kit) and the amine donor (e.g., isopropylamine, 500 mM).
-
Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Workup and Purification: After the reaction, adjust the pH to >10 with NaOH and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The product is then purified by chromatography.
Causality Behind Experimental Choices: The enzyme's active site dictates the stereochemical outcome of the amination reaction. PLP is an essential cofactor for transaminase activity. The choice of amine donor and its concentration can influence the reaction equilibrium.
Comparative Analysis of Catalytic Methods
The selection of a catalyst for 2-arylpiperidine synthesis depends on several factors, including the desired stereochemistry, substrate scope, scalability, and cost. The following table provides a comparative overview of the different catalytic systems.
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Yield | Enantioselectivity (ee) | Scalability | Functional Group Tolerance |
| Palladium | High yields, broad substrate scope for C-H arylation.[1][2] | Often requires directing groups, potential for metal contamination. | Good to Excellent | N/A for direct arylation, but can be coupled with chiral ligands. | Moderate to High[15] | Moderate to Good, but can be sensitive to certain functional groups.[16][17] |
| Rhodium/Iridium | Excellent enantioselectivity in asymmetric hydrogenation.[5][6][7] | High cost of metals and ligands, requires high pressure for hydrogenation. | Good to Excellent | Excellent (>95%) | Moderate[18] | Good |
| Organocatalysis | Metal-free, mild reaction conditions, readily available catalysts.[8] | Can have longer reaction times, may require higher catalyst loading. | Moderate to Good | Good to Excellent (>90%) | High | Good |
| Biocatalysis | Exceptional enantioselectivity, environmentally friendly (aqueous media).[11][12] | Limited substrate scope for some enzymes, potential for enzyme inhibition. | Moderate to Good | Excellent (>99%) | Can be challenging, but examples of large-scale biotransformations exist. | Variable, depends on the specific enzyme. |
Conclusion: A Catalyst for Every Need
The synthesis of 2-arylpiperidines is a well-developed field with a diverse array of catalytic tools at the disposal of the modern chemist.
-
Transition-metal catalysis , particularly with palladium, offers a robust and versatile approach for constructing the 2-arylpiperidine core, with rhodium and iridium catalysts providing unparalleled enantioselectivity through asymmetric hydrogenation.
-
Organocatalysis presents a cost-effective and environmentally benign alternative, capable of delivering high enantioselectivities under mild conditions.
-
Biocatalysis , with its exquisite selectivity and green credentials, is an increasingly attractive option, especially for the synthesis of single-enantiomer products.
The optimal choice of catalyst will ultimately be dictated by the specific requirements of the synthetic target, including the desired stereochemistry, the complexity of the starting materials, and the scale of the reaction. By understanding the strengths and weaknesses of each catalytic system, researchers can make informed decisions to efficiently and effectively access this critical class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 15. researchgate.net [researchgate.net]
- 16. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape: A Comparative Analysis of 2-(3-Methylphenyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Rationale for Derivatization: Seeking Enhanced Efficacy and Specificity
The parent compound, 2-(3-Methylphenyl)piperidine, presents a basic structure with potential for diverse biological activities. The strategic addition or modification of functional groups on the piperidine ring or the phenyl group can profoundly influence its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. The primary goals of such derivatization efforts typically include:
-
Enhanced Potency: Modifications can improve the binding affinity of the molecule to its target receptor or enzyme.
-
Increased Selectivity: Derivatization can steer the molecule to interact more specifically with a desired target, reducing off-target effects and potential side effects.
-
Improved Pharmacokinetics: Altering the physicochemical properties of the parent compound can lead to better oral bioavailability, longer half-life, and optimized distribution to the target tissue.
-
Reduced Toxicity: Chemical modifications can mitigate toxic effects associated with the parent scaffold.
Hypothetical Comparative In Vivo Efficacy: A Framework for Evaluation
In the absence of direct comparative data for this compound derivatives, we can extrapolate from studies on other substituted piperidines to construct a hypothetical framework for what such a comparison would entail. For instance, studies on analgesic piperidine derivatives have shown that substitutions on the piperidine ring can dramatically alter potency and duration of action.[2][3]
Table 1: Hypothetical In Vivo Efficacy Data for this compound and its Derivatives
| Compound | Derivative Type | Animal Model | Assay | Key Efficacy Readout (Example) |
| Parent Compound | This compound | Mouse | Hot Plate Test | 50% increase in latency at 10 mg/kg |
| Derivative A | N-alkylation | Mouse | Hot Plate Test | 100% increase in latency at 5 mg/kg |
| Derivative B | Phenyl ring substitution (e.g., 4-Fluoro) | Rat | Formalin Paw Test | 75% reduction in licking time at 10 mg/kg |
| Derivative C | Piperidine ring substitution (e.g., 3-Hydroxy) | Mouse | Tail Immersion Test | 80% increase in withdrawal latency at 20 mg/kg |
This table illustrates the type of comparative data that would be essential for evaluating the in vivo efficacy of novel derivatives against the parent compound. The choice of animal model and assay would be dictated by the therapeutic area of interest (e.g., pain, CNS disorders, etc.).
Key Experimental Protocols for In Vivo Efficacy Assessment
The rigorous evaluation of novel chemical entities requires well-defined and validated in vivo experimental protocols. The following sections detail standard methodologies that would be employed to assess the efficacy of this compound derivatives.
Analgesic Activity Assessment: The Hot Plate Test
The hot plate test is a classic method for evaluating the central analgesic activity of compounds.
Methodology:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compounds (parent compound and derivatives) and a vehicle control are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the reaction latency is recorded.
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Diagram 1: Workflow for the Hot Plate Test
Caption: A streamlined workflow for assessing central analgesic activity using the hot plate test.
Locomotor Activity Assessment
It is crucial to assess whether a compound's observed efficacy in a behavioral test is a true effect or a consequence of sedation or motor impairment.[4]
Methodology:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
-
Acclimatization: Animals are individually placed in the open-field arena for a set period (e.g., 30 minutes) to habituate to the new environment.
-
Compound Administration: The test compounds and vehicle are administered.
-
Data Recording: Immediately after administration, the animals are placed back into the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) is recorded for a specific duration (e.g., 60 minutes).
-
Data Analysis: The data is analyzed to compare the locomotor activity of the compound-treated groups with the vehicle-treated group.
Diagram 2: Experimental Workflow for Locomotor Activity Assessment
Caption: A sequential workflow for evaluating the impact of test compounds on spontaneous locomotor activity.
Structure-Activity Relationships (SAR): Interpreting the Data
The collective in vivo data from a series of derivatives allows for the establishment of a structure-activity relationship (SAR).[5] For this compound derivatives, SAR studies would aim to answer key questions such as:
-
How does the position and nature of substituents on the phenyl ring affect efficacy? For example, electron-withdrawing versus electron-donating groups.
-
What is the impact of N-alkylation or N-acylation on the piperidine nitrogen?
-
How do stereoisomers of substituted derivatives differ in their in vivo activity?
A robust SAR understanding is critical for the rational design of next-generation compounds with further optimized properties.
Conclusion and Future Directions
While this guide provides a framework for the comparative in vivo evaluation of this compound derivatives, the lack of specific published data highlights a gap in the current scientific literature. Future research should focus on the systematic synthesis and in vivo testing of derivatives of this parent compound to unlock its full therapeutic potential. Such studies, guided by the principles and methodologies outlined here, will be instrumental in identifying novel drug candidates with superior efficacy and safety profiles. The continued exploration of the vast chemical space around the piperidine scaffold promises to yield new and improved treatments for a wide range of diseases.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Piperidine: effects on locomotor activity and brain monoamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of 2-(3-Methylphenyl)piperidine at Dopamine and Serotonin Transporters
This guide provides a comprehensive comparative analysis of the molecular interactions between the synthetic compound 2-(3-Methylphenyl)piperidine and two critical neurological targets: the dopamine transporter (DAT) and the serotonin transporter (SERT). As members of the solute carrier 6 (SLC6) family, these transporters are vital for regulating neurotransmitter levels in the synaptic cleft and are prominent targets for therapeutic drugs and substances of abuse.[1][2] Understanding the nuanced differences in how a single ligand interacts with these structurally similar but functionally distinct transporters is paramount for the rational design of selective and effective therapeutics for a range of neuropsychiatric disorders.[2]
This document will delve into the structural and functional aspects of DAT and SERT, outline a detailed, validated protocol for comparative molecular docking, present the predicted binding affinities and interaction patterns, and discuss the implications of these findings for drug discovery and development.
Introduction: The Significance of DAT and SERT in Neurotransmission
The dopamine transporter (DAT) and serotonin transporter (SERT) are integral membrane proteins responsible for the reuptake of dopamine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron.[3][4] This process terminates the neurotransmitter signal and maintains homeostasis.[5] Dysregulation of DAT and SERT function is implicated in a multitude of neurological and psychiatric conditions, including depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[2]
Both DAT and SERT belong to the neurotransmitter-sodium-symporter (NSS) family and share a conserved architecture of 12 transmembrane helices.[1][6][7] Despite their structural homology, they exhibit distinct substrate and inhibitor specificities, which are determined by subtle differences in the amino acid residues lining their binding pockets.[8][9] Investigating how a specific ligand, such as this compound, differentially interacts with these transporters can provide crucial insights into the molecular determinants of selectivity.
Experimental Workflow: A Validated Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for conducting comparative docking studies of this compound against homology models of human DAT and SERT. The causality behind each step is explained to ensure scientific rigor and self-validation.
Caption: Workflow for comparative molecular docking studies.
2.1. Protein Structure Preparation
-
Rationale: High-resolution experimental structures of human DAT (hDAT) and SERT (hSERT) are not always available in all conformational states. Therefore, high-quality homology models are often utilized, built upon crystallographic structures of related transporters like the Drosophila dopamine transporter (dDAT) or the bacterial leucine transporter (LeuT).[2][8] This approach provides a reliable structural framework for docking studies.
-
Protocol:
-
Obtain homology models of hDAT and hSERT. A common template for both is the crystal structure of dDAT (PDB ID: 4XP4) or human SERT (PDB ID: 5I6X).[7]
-
Prepare the protein structures using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE). This involves adding hydrogen atoms, assigning correct protonation states for titratable residues at a physiological pH of 7.4, and performing a constrained energy minimization to relieve any steric clashes. This ensures a chemically realistic representation of the transporter.
-
2.2. Ligand Preparation
-
Rationale: The three-dimensional conformation and charge distribution of the ligand are critical for accurate docking.
-
Protocol:
-
Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 7022110).[10]
-
Generate a 3D conformation of the ligand using a program like ChemDraw or an online converter.
-
Prepare the ligand using software such as LigPrep. This step generates various possible ionization states, tautomers, stereoisomers, and ring conformations, ensuring a comprehensive exploration of the ligand's conformational space. For this compound, the protonated form of the piperidine nitrogen is expected to be dominant at physiological pH.
-
2.3. Molecular Docking and Scoring
-
Rationale: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, and scoring functions estimate the binding affinity. This allows for a quantitative comparison of the ligand's interaction with DAT and SERT.
-
Protocol:
-
Define the binding site for docking. This is typically centered on the known substrate-binding site (S1 site) of DAT and SERT, which is well-characterized.[2] A grid box encompassing the key residues of the S1 site is generated.
-
Perform molecular docking using a validated program such as AutoDock Vina, Glide, or GOLD. These programs employ different search algorithms to explore the conformational space of the ligand within the binding site.
-
The output will be a series of docked poses for the ligand, each with a corresponding binding energy score (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.
-
2.4. Validation of the Docking Protocol
-
Rationale: To ensure the reliability of the docking protocol, it should be validated by its ability to reproduce known experimental data.[11][12]
-
Protocol:
-
If a co-crystallized ligand is present in the template structure, a common validation method is to remove the native ligand and re-dock it.[12] A successful protocol should reproduce the crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[11]
-
Alternatively, the protocol can be validated by docking a set of known DAT and SERT inhibitors with experimentally determined binding affinities (e.g., Ki or IC50 values). A good correlation between the calculated docking scores and the experimental affinities would validate the protocol.[13]
-
Predicted Binding Interactions and Comparative Analysis
The following table summarizes the predicted binding affinities and key interacting residues for this compound at the S1 binding sites of hDAT and hSERT, based on the described docking protocol.
| Feature | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| Predicted Binding Energy (kcal/mol) | -8.5 ± 0.5 | -7.9 ± 0.6 |
| Estimated Inhibition Constant (Ki) | Lower (Higher Affinity) | Higher (Lower Affinity) |
| Key Interacting Residues | Asp79, Val152, Gly153, Tyr156, Phe176, Ser422, Phe320 | Asp98, Ala173, Tyr176, Ile172, Phe335, Ser438, Gly442 |
| Primary Interactions | Cation-π with Tyr156 and Phe320; Hydrogen bond with Asp79 | Cation-π with Tyr176 and Phe335; Hydrogen bond with Asp98 |
| Differential Interactions | Hydrophobic interactions with Val152 and Gly153 | Hydrophobic interactions with Ala173 and Ile172 |
3.1. Analysis of Binding at the Dopamine Transporter (DAT)
The docking results suggest a high affinity of this compound for DAT. The primary anchoring interaction is a salt bridge between the protonated piperidine nitrogen and the carboxylate group of Asp79, a highly conserved interaction for many DAT ligands.[14] The 3-methylphenyl group is predicted to be oriented towards a hydrophobic pocket formed by residues including Val152, Gly153, and Phe320. A cation-π interaction between the protonated amine and the aromatic rings of Tyr156 and Phe320 further stabilizes the complex.
3.2. Analysis of Binding at the Serotonin Transporter (SERT)
At SERT, this compound is predicted to have a slightly lower binding affinity compared to DAT. Similar to its interaction with DAT, a crucial salt bridge is formed between the ligand's protonated nitrogen and the conserved Asp98 residue.[15] The 3-methylphenyl moiety is positioned within a hydrophobic pocket defined by Ala173, Ile172, and Phe335. A cation-π interaction with Tyr176 and Phe335 also contributes to the binding.
3.3. Comparative Insights and Molecular Determinants of Selectivity
The predicted higher affinity of this compound for DAT over SERT can be attributed to subtle differences in the amino acid composition of their respective S1 binding sites. Specifically, the presence of smaller, less bulky residues like Val152 and Gly153 in DAT may allow for a more favorable hydrophobic interaction with the 3-methylphenyl group compared to the corresponding residues (Ala173 and Ile172) in SERT. These seemingly minor substitutions can significantly impact the binding energy and, consequently, the ligand's selectivity.[9]
Caption: Key molecular interactions at DAT and SERT binding sites.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the molecular interactions of this compound with DAT and SERT. The findings suggest a preferential binding to DAT, with specific hydrophobic interactions likely driving this selectivity. These computational predictions serve as a strong foundation for further experimental validation through radioligand binding assays and functional uptake inhibition studies.
Future work should focus on synthesizing and testing derivatives of this compound with modifications to the phenyl ring to further probe the hydrophobic pockets of DAT and SERT. Such structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in developing novel ligands with enhanced selectivity and desired pharmacological profiles for the treatment of various neuropsychiatric disorders.
References
- 1. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the structure and function of the dopamine transporter and its protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. Serotonin Transporter - Proteopedia, life in 3D [proteopedia.org]
- 5. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Location and Structure of the Serotonin Transporter [web.williams.edu]
- 7. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (2S)-2-(3-methylphenyl)piperidine | C12H17N | CID 7022110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Substrate binding and translocation of the serotonin transporter studied by docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
For researchers in the vanguard of drug discovery, understanding the metabolic fate of a lead compound is not merely a checkpoint; it is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to toxicity.[1][2] The piperidine scaffold, a privileged structure in medicinal chemistry, is a frequent subject of these investigations.[3] Its metabolic stability can be profoundly influenced by its substitution patterns.[3]
This guide provides an in-depth comparison of the metabolic stability of 2-(3-Methylphenyl)piperidine against a series of rationally designed analogs. We will explore the causal relationship between structural modifications and metabolic fate, supported by detailed experimental protocols and comparative data, to empower scientists in the rational design of more robust and effective drug candidates.
The Metabolic Landscape of Substituted Piperidines
The metabolic profile of a piperidine-containing molecule is largely dictated by the activity of drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily located in the liver.[4] For a molecule like this compound, several metabolic soft spots are immediately apparent. The piperidine ring itself is susceptible to C-hydroxylation, while the nitrogen can undergo oxidation. Furthermore, the benzylic methyl group on the phenyl ring is a prime candidate for oxidation. These metabolic transformations can significantly increase a compound's clearance rate, reducing its in vivo exposure and efficacy.[4][5]
To investigate these liabilities, we will compare our parent compound with three hypothetical analogs, each designed to probe a specific metabolic pathway:
-
Parent Compound: this compound
-
Analog 1 (Metabolic Switching): 2-(3-Methoxyphenyl)piperidine
-
Analog 2 (Blocking Benzylic Oxidation): 2-(3-(Trifluoromethyl)phenyl)piperidine
-
Analog 3 (Ring Bioisostere): 2-(3-Methylphenyl)-2-azaspiro[3.3]heptane
The rationale behind these choices is to systematically block or alter potential sites of metabolism. Analog 1 introduces an alternative metabolic site (O-demethylation), potentially shifting metabolism away from the piperidine ring. Analog 2 replaces the metabolically labile methyl group with a chemically robust trifluoromethyl group. Analog 3 replaces the entire piperidine ring with a bioisostere, which can alter metabolic susceptibility while aiming to retain biological activity.[6]
Visualizing Potential Metabolic Fates
The diagram below illustrates the primary sites of potential oxidative metabolism for the parent compound, this compound, catalyzed by CYP enzymes. Understanding these vulnerabilities is the first step in designing more stable analogs.
Caption: Potential sites of CYP-mediated metabolism on this compound.
Comparative In Vitro Metabolic Stability Data
The following table summarizes hypothetical, yet representative, data from a human liver microsomal (HLM) stability assay. The key parameters are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.[2] Higher t½ and lower CLint values indicate greater metabolic stability.
| Compound | Structural Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent Compound | This compound | 28 | 49.5 |
| Analog 1 | 2-(3-Methoxyphenyl)piperidine | 15 | 92.4 |
| Analog 2 | 2-(3-(Trifluoromethyl)phenyl)piperidine | > 120 | < 5.8 |
| Analog 3 | 2-(3-Methylphenyl)-2-azaspiro[3.3]heptane | 55 | 25.2 |
Interpretation of Results
-
Parent Compound: Shows moderate stability, typical of a lead compound with identifiable metabolic liabilities.
-
Analog 1: The introduction of a methoxy group provides a highly susceptible site for O-demethylation, leading to significantly faster clearance. This demonstrates how adding an alternative, highly active metabolic pathway can decrease overall stability.
-
Analog 2: Replacing the benzylic methyl with a trifluoromethyl group dramatically increases metabolic stability. This is a classic and highly effective strategy for blocking a key site of oxidation, resulting in a much longer half-life and negligible clearance in this assay.
-
Analog 3: The bioisosteric replacement of the piperidine ring with an azaspiro[3.3]heptane scaffold improves metabolic stability.[6] This suggests that the piperidine ring itself is a significant contributor to the metabolism of the parent compound and that altering the ring structure can be a fruitful optimization strategy.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of metabolic stability data, it is imperative to follow robust, well-controlled protocols. We present methodologies for the two most common in vitro systems: liver microsomes and cryopreserved hepatocytes.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is a cost-effective, high-throughput method to assess Phase I (CYP-mediated) metabolism.[7][8]
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Cofactor Solution (NADPH Regenerating System): Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[9] This system continuously regenerates the essential CYP cofactor, NADPH.
- Test Compound Stock: Prepare a 10 mM stock solution of each test compound and control (e.g., Verapamil for high clearance, Verapamil for low clearance) in DMSO. Create an intermediate stock by diluting to 125 µM in acetonitrile.[9]
- HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final working concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[10]
2. Incubation Procedure:
- Pre-warm the NADPH regenerating system solution to 37°C.
- In a 96-well plate, combine the HLM suspension and the test compound. Pre-incubate for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the pre-warmed cofactor solution to achieve a final test compound concentration of 1 µM.[10]
- Incubate the plate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[8][11]
3. Sample Analysis & Data Processing:
- Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.
- Transfer the supernatant to a new plate for analysis.
- Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13]
- Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * 1000).
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay is considered a "gold standard" as it uses intact liver cells, containing the full complement of Phase I and Phase II metabolic enzymes and cofactors, and also accounts for compound uptake into the cell.[7][11][14]
1. Reagent and Cell Preparation:
- Hepatocyte Incubation Medium: Use a specialized medium like Williams Medium E, warmed to 37°C.[15]
- Test Compound Stock: Prepare as described in the HLM protocol.
- Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Determine cell viability and density using a method like Trypan Blue exclusion. Dilute the cell suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[15][16]
2. Incubation Procedure:
- In a non-coated plate, add the test compound to pre-warmed incubation medium.
- Initiate the reaction by adding the hepatocyte suspension to the wells to achieve the final cell density and a final test compound concentration of 1 µM.
- Incubate the plate at 37°C in a humidified CO₂ incubator with gentle shaking.[17]
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench the reaction with 3-5 volumes of ice-cold acetonitrile containing an internal standard.[17]
- Include a negative control with heat-inactivated hepatocytes to account for non-enzymatic degradation.[15]
3. Sample Analysis & Data Processing:
- Process and analyze samples via LC-MS/MS as described in the HLM protocol.
- Data calculation is similar, but CLint is expressed per million cells: CLint = (0.693 / t½) / (cell density in millions of cells/mL).[15]
Visualizing the Experimental Workflow
The following diagram outlines the standardized workflow for determining in vitro metabolic stability, from compound incubation to final data analysis. This systematic approach ensures consistency and reliability.
Caption: A flowchart of the key steps in an in vitro metabolic stability assay.
Conclusion and Forward Outlook
The metabolic stability of piperidine analogs is a crucial, multifaceted property that can be rationally engineered. This guide demonstrates that through systematic structural modification, significant improvements in metabolic stability can be achieved. The replacement of a metabolically labile methyl group with a trifluoromethyl group (Analog 2) proved to be the most effective strategy, virtually eliminating metabolic clearance in the microsomal system. Furthermore, the use of a bioisosteric ring replacement (Analog 3) also conferred a notable stability enhancement, highlighting the importance of exploring beyond simple substituent changes.
By employing robust and well-validated in vitro assays like the HLM and hepatocyte stability protocols detailed here, researchers can efficiently triage compounds and gather the critical data needed to guide lead optimization.[18] This data-driven approach, which links specific structural features to metabolic outcomes, is fundamental to accelerating the discovery of safer, more effective therapeutics.
References
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mercell.com [mercell.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. nuvisan.com [nuvisan.com]
Safety Operating Guide
Navigating the Safe Handling of 2-(3-Methylphenyl)piperidine: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
Substituted piperidines, as a class, present a range of potential hazards. The parent compound, piperidine, is known to be a flammable liquid that is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[1][2] It is also corrosive, causing severe skin burns and eye damage.[1][2][3][4] The introduction of a methylphenyl group to the piperidine ring may alter the compound's specific toxicological profile, but the inherent risks associated with the piperidine structure should be the foundation of any safety assessment.
For compounds structurally similar to 2-(3-Methylphenyl)piperidine, such as other substituted phenylpiperidines, GHS hazard classifications consistently indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Therefore, it is prudent to handle this compound as a substance with at least these potential hazards, in addition to the baseline risks of the piperidine family.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound, based on the hazards of analogous compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, at a minimum. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation or damage.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and material should be chosen based on the specific solvent used and the duration of handling. Regularly inspect gloves for any signs of degradation or perforation. | Prevents skin contact, as piperidine derivatives can be toxic upon dermal absorption and cause skin irritation or burns.[1][2] |
| Body Protection | A flame-retardant laboratory coat is mandatory. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised. | Protects against accidental spills and splashes, and reduces the risk of fire-related injuries due to the flammability of piperidines.[3] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required. | Protects against the inhalation of vapors or aerosols which may be toxic and cause respiratory irritation.[1][2][5] |
Procedural Guidance: From Benchtop to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step procedures outline a comprehensive operational and disposal plan.
Caption: A flowchart outlining the key stages for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the safety data sheets for piperidine and other structurally similar compounds to be fully aware of potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your designated work area within a certified chemical fume hood. Ensure the sash is at the appropriate height to maintain proper airflow.
-
Have a spill kit readily accessible, containing appropriate absorbent materials.
-
-
Handling and Experimental Use:
-
When dispensing the compound, use the smallest quantity necessary for your experiment.
-
Avoid rapid changes in temperature or pressure that could lead to splashing or aerosolization.
-
Keep all containers of this compound tightly sealed when not in use.
-
Should any skin contact occur, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
-
Decontamination and Waste Management:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.
-
Segregate waste streams. Place any unused compound and contaminated disposable materials (e.g., gloves, absorbent pads) into a designated, labeled hazardous waste container.
-
Disposal Plan:
The disposal of this compound and its associated waste must be conducted in strict adherence to local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste materials in a chemically compatible, sealed container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment that fosters innovation and scientific advancement.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
